Technical Documentation Center

Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Title: Comprehensive NMR Characterization of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: Structural Dynamics and Spectral Assignments Executive Summary tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Characterization of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: Structural Dynamics and Spectral Assignments

Executive Summary

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1] is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel small-molecule therapeutics. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by the presence of the N-tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I frequently observe that researchers misinterpret the resulting spectral complexity—specifically peak broadening and signal doubling—as chemical impurities. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this compound, elucidating the causality behind its rotameric behavior and providing a self-validating experimental protocol for unambiguous structural confirmation.

Structural Dynamics: The Causality of N-Boc Rotamerism

The N-Boc group is not a static entity. The carbamate linkage possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π∗ antibonding orbital. This stereoelectronic effect restricts free rotation around the N–C(O) bond, resulting in two distinct conformational isomers (rotamers)[2].

For tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, the asymmetric substitution at the C-3 position of the pyrrolidine ring renders the syn and anti rotamers diastereomeric. At standard ambient temperature (298 K), the interconversion rate between these rotamers is slower than the NMR timescale. Consequently, the spectrometer detects both conformers simultaneously, leading to peak doubling in both 1 H and 13 C spectra. The rotameric ratio is typically around 1:1 to 60:40 in non-polar solvents like CDCl 3​ [3].

Quantitative Data: 1 H and 13 C NMR Spectral Assignments

The following tables summarize the predicted chemical shifts, multiplicities, and rotameric splitting patterns for the compound at standard acquisition conditions (298 K in CDCl 3​ ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Rationale & Rotameric Effects
Boc -CH 3​ 1.45Singlet (s)9HSharp intense peak; may show slight shouldering due to minor rotameric differences.
Pyrrolidine H-4 1.90 - 2.10Multiplet (m)2HDiastereotopic protons; broadened due to conformational exchange and ring puckering.
OH 2.50 - 3.00Broad singlet (br s)1HHighly variable based on concentration, temperature, and intermolecular H-bonding.
Pyrrolidine H-2, H-5 3.30 - 3.50Multiplet (m)4HAdjacent to the restricted N-Boc group; exhibits severe peak doubling and complex splitting.
Ethoxy O-CH 2​ 3.55 - 3.65Multiplet (m)2HEther linkage protons; complex splitting from the adjacent aliphatic chain.
Ethoxy CH 2​ -OH 3.70 - 3.80Multiplet (m)2HDeshielded by the terminal hydroxyl group.
Pyrrolidine H-3 4.00 - 4.15Multiplet (m)1HHighly deshielded methine proton adjacent to the ether oxygen; shows distinct rotameric shifts.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)

Carbon AssignmentChemical Shift ( δ , ppm)Rotameric SplittingStructural Rationale
Boc -CH 3​ 28.5MinorSymmetrical methyl groups; minimal anisotropic differences between conformers.
Pyrrolidine C-4 31.5Yes (~30.8, 32.2)Aliphatic ring carbon; sensitive to ring puckering and N-Boc orientation.
Pyrrolidine C-5 44.0Yes (~43.5, 44.5)Adjacent to nitrogen; highly sensitive to carbamate conformation.
Pyrrolidine C-2 51.5Yes (~50.8, 52.2)Adjacent to nitrogen; distinct from C-5 due to the asymmetric C-3 substitution.
Ethoxy CH 2​ -OH 61.8MinorTerminal alcohol carbon; distant from the restricted rotation center.
Ethoxy O-CH 2​ 69.5MinorEther carbon; relatively unaffected by the N-C(O) bond orientation.
Pyrrolidine C-3 78.0Yes (~77.5, 78.5)Methine carbon bearing the ether linkage.
Boc Quaternary C 79.5Yes (~79.2, 79.8)Highly characteristic shift for the tert-butyl quaternary carbon.
Boc C=O 154.5Yes (~154.2, 154.8)Carbamate carbonyl; directly involved in the restricted rotation.

Experimental Protocol: A Self-Validating VT-NMR System

To definitively prove that the observed spectral complexity is due to rotamerism rather than impurities or diastereomeric mixtures, a Variable Temperature (VT) NMR experiment must be executed. Heating the sample increases the thermal energy, accelerating the rotamer interconversion rate until it surpasses the NMR timescale (the coalescence temperature, Tc​ )[4].

Step-by-Step VT-NMR Methodology:

  • Solvent Selection: Do not use CDCl 3​ . Its boiling point (334 K) is too low to safely reach the coalescence temperature of most N-Boc pyrrolidines (~340-350 K). Prepare the sample by dissolving 15-20 mg of the compound in 0.6 mL of DMSO- d6​ (b.p. 462 K)[3]. The 15-20 mg concentration ensures a robust signal-to-noise ratio for 13 C acquisition without requiring excessive scan times.

  • Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra at 298 K. Document the peak doubling, particularly at the C-2, C-5, and C=O positions.

  • Thermal Ramping: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K). Allow the sample to equilibrate for 5 minutes at each step to ensure thermal homogeneity.

  • Coalescence Observation: Acquire a 1 H spectrum at each interval. Observe the broadened, doubled peaks (specifically the N-CH 2​ multiplets) merge into sharp, time-averaged singlets or well-defined multiplets.

  • Validation & Reversibility: Once coalescence is achieved (typically around 345 K for N-Boc pyrrolidines), acquire a final 13 C spectrum to confirm the collapse of the doubled carbonyl and aliphatic signals. Finally, cool the sample back to 298 K and re-acquire the 1 H spectrum. The peak doubling must return exactly as it appeared in Step 2. This reversibility acts as a self-validating control, proving that the molecule did not thermally degrade during the experiment.

Mechanistic Workflow

VT_NMR_Workflow A 1. Sample Preparation (DMSO-d6, 15-20 mg) B 2. Standard Acquisition (298 K, 1H/13C NMR) A->B C 3. Spectral Analysis (Identify Peak Doubling) B->C D 4. Variable Temperature (VT) Heating to 340-360 K C->D E 5. Coalescence Point (Rotamer Merging) D->E F 6. Structural Validation (Confirm Boc-Pyrrolidine) E->F

Figure 1: Variable Temperature (VT) NMR workflow for validating N-Boc rotameric coalescence.

References

  • [1] Title: tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate_化工百科. Source: chembk.com. URL:[Link]

  • [4] Title: Rotational Motion in Bispidines: A Conformational Study | Organic Letters. Source: acs.org. URL:[Link]

  • [3] Title: Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. Source: nih.gov. URL:[Link]

  • [2] Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Source: acs.org. URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Executive Summary tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a highly specialized, bifunctional cyclic amine derivative. It features a conformationally restricted pyrrolidine core, a lipophilic tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a highly specialized, bifunctional cyclic amine derivative. It features a conformationally restricted pyrrolidine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a hydrophilic 2-hydroxyethoxy appendage. This unique structural triad makes it an invaluable building block in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and proteolysis-targeting chimeras (PROTACs). Understanding its solubility profile across a spectrum of organic solvents is critical for optimizing reaction conditions, purification workflows, and early-stage formulation.

Structural Thermodynamics & Solvation Mechanics

The solubility of any molecular entity is governed by the thermodynamic principle of "like dissolves like," driven by the minimization of the system's Gibbs free energy. For this specific compound, the solubility profile is a tug-of-war between its distinct functional domains:

  • The Boc Group (Lipophilic Anchor): The bulky tert-butyl moiety provides significant London dispersion forces and steric hindrance. This masks the polarity of the underlying nitrogen atom, driving exceptional solubility in non-polar and polar aprotic solvents (e.g., dichloromethane, ethyl acetate, toluene) .

  • The Pyrrolidine Core (Conformational Modulator): The five-membered aliphatic ring restricts the molecule's conformational degrees of freedom. However, the lack of planar aromaticity typically prevents tight crystal lattice packing. Consequently, Boc-protected pyrrolidines often present as viscous oils or low-melting solids, which inherently lowers the energy barrier for solvation, enhancing overall solubility .

  • The 2-Hydroxyethoxy Appendage (Amphiphilic Bridge): Acting as a miniature polyethylene glycol (PEG) unit, this group introduces both a hydrogen bond donor (-OH) and acceptors (ether and hydroxyl oxygens). This dramatically shifts the solubility profile, allowing for favorable dipole-dipole interactions and hydrogen bonding in polar protic solvents (e.g., methanol, ethanol) and imparting moderate aqueous compatibility compared to unsubstituted analogs.

G Molecule tert-Butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate Boc Boc Group (tert-butyloxycarbonyl) Molecule->Boc Pyrrolidine Pyrrolidine Core (Cyclic Amine) Molecule->Pyrrolidine Hydroxyethoxy 2-Hydroxyethoxy Group (-O-CH2-CH2-OH) Molecule->Hydroxyethoxy NonPolar High Solubility in Non-Polar Solvents (Hexane, Toluene) Boc->NonPolar Dispersion Forces Aprotic High Solubility in Polar Aprotic Solvents (DCM, EtOAc, DMF) Boc->Aprotic Dipole Interactions Pyrrolidine->Aprotic Conformational Flexibility Hydroxyethoxy->Aprotic Dipole-Dipole Protic Enhanced Solubility in Polar Protic Solvents (MeOH, EtOH) Hydroxyethoxy->Protic H-Bonding (Donor/Acceptor)

Caption: Logical relationship between molecular structure domains and organic solvent interactions.

Predicted Quantitative Solubility Profile

Due to the highly specialized nature of this building block, exact empirical data in public databases is limited. However, by extrapolating from the physicochemical behavior of structurally homologous compounds (e.g., 1-Boc-pyrrolidine and PEGylated Boc-amines), we can establish a highly reliable semi-quantitative solubility matrix.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Solvation Mechanism
Non-Polar Hexane / Heptane~1.910 - 50London dispersion forces interacting with the bulky tert-butyl group.
Non-Polar Toluene2.4> 100Strong dispersion forces; favorable interaction with the pyrrolidine core.
Polar Aprotic Dichloromethane (DCM)8.9> 200 (Miscible)Optimal dipole-dipole interactions; standard solvent for Boc-amine extractions.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 200 (Miscible)Excellent solvation of both the Boc group and the ether linkage.
Polar Aprotic Dimethylformamide (DMF)36.7> 150High polarity stabilizes the molecule; standard for peptide coupling reactions.
Polar Protic Methanol (MeOH)32.7> 150Strong hydrogen bonding with the 2-hydroxyethoxy terminal hydroxyl group.
Aqueous Water (pH 7.4)80.1< 5The lipophilic Boc group dominates, severely restricting aqueous solubility.

Empirical Determination: The Miniaturized Shake-Flask Protocol

To transition from predictive modeling to empirical certainty, researchers must employ a self-validating experimental protocol. The miniaturized shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, particularly for high-value intermediates where material conservation is paramount . Unlike kinetic solvent-shift methods (which can artificially inflate solubility via supersaturation), the shake-flask method guarantees true thermodynamic equilibrium .

Methodological Causality: We utilize a 25°C or 37°C incubation to establish baseline synthetic or physiological relevance. Centrifugation is strictly selected over filtration for phase separation; filtration membranes (e.g., PTFE or Nylon) can non-specifically adsorb highly lipophilic Boc-protected compounds, leading to false-negative concentration readings in the analytical phase.

Step-by-Step Workflow:

  • Solvent Preparation: Dispense 1.0 mL of the target organic solvent (e.g., DCM, MeOH, or EtOAc) into a 2.0 mL tightly sealed glass HPLC vial.

  • Solute Saturation: Incrementally add tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate to the solvent until a visible, persistent second phase (either undissolved solid or immiscible oil droplets) remains. Self-Validation Check: Ensure the excess solute is at least 10% above the visual saturation point to guarantee equilibrium conditions.

  • Equilibration: Place the sealed vials in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 150 rpm for 24 to 48 hours. Causality: Sonication should be strictly avoided during this final equilibration phase as localized heating can induce artificial supersaturation, skewing thermodynamic data.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at the exact equilibration temperature to pellet any undissolved material or force phase separation of immiscible oils.

  • Sampling & Dilution: Carefully extract a precise aliquot (e.g., 50 µL) from the clear supernatant using a positive displacement pipette (to account for volatile organic solvent viscosity). Dilute the aliquot immediately into a compatible mobile phase solvent (e.g., Acetonitrile/Water) to halt any precipitation.

  • Quantitative Analysis: Analyze the diluted sample via quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) or HPLC-UV. Interpolate the concentration against a pre-established multi-point calibration curve.

Workflow Start 1. Solvent Selection & Preparation Saturate 2. Excess Solute Addition (>10% above expected limit) Start->Saturate Equilibrate 3. Shake-Flask Equilibration (25°C/37°C, 24-48 hrs, 150 rpm) Saturate->Equilibrate Separate 4. Phase Separation (Centrifugation at 10,000 x g) Equilibrate->Separate Analyze 5. qNMR / HPLC Analysis & Data Interpolation Separate->Analyze

Caption: Miniaturized shake-flask experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is highly versatile. Its Boc-protected amine ensures excellent solubility in standard organic extraction and reaction solvents (DCM, EtOAc), while the 2-hydroxyethoxy group extends its compatibility into polar protic environments (MeOH, EtOH). For rigorous process chemistry and formulation, empirical validation using the outlined miniaturized shake-flask protocol is essential to establish precise thermodynamic boundaries.

References

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Glomme, A., et al., Journal of Pharmaceutical Sciences, 2005. Available at:[Link]

  • Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals. OECD, Section 1: Physical-Chemical properties. Available at:[Link]

Foundational

Exact Mass and Molecular Weight of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: A Technical Guide

Executive Summary In modern drug discovery and organic synthesis, functionally diverse building blocks such as tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4) are critical for developing compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, functionally diverse building blocks such as tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4) are critical for developing complex active pharmaceutical ingredients (APIs) and targeted protein degraders (PROTACs)[1]. This compound features a Boc-protected pyrrolidine core coupled with a hydrophilic PEG-like (2-hydroxyethoxy) linker. Rigorous structural validation of such intermediates is paramount. This whitepaper provides an in-depth technical framework for determining and validating the exact mass and molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Fundamentals

To accurately characterize a synthesized molecule, scientists must distinguish between its average molecular weight and its monoisotopic exact mass.

  • Average Molecular Weight (231.29 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural abundance-weighted average of all isotopes (e.g., Carbon = 12.011)[]. This value is used for macroscopic laboratory tasks such as stoichiometric calculations and yield determination.

  • Monoisotopic Exact Mass (231.14706 Da): Calculated using the mass of the single most abundant, naturally occurring isotope of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825)[3],[4]. This is the critical value targeted during HRMS analysis to unambiguously confirm elemental composition.

Table 1: Quantitative Mass Profile
Physicochemical PropertyValue
Chemical Name tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
CAS Registry Number 1353982-63-4
Molecular Formula C₁₁H₂₁NO₄
Average Molecular Weight 231.29 g/mol
Monoisotopic Exact Mass 231.14706 Da
Theoretical [M+H]⁺ m/z 232.15434
Theoretical [M+Na]⁺ m/z 254.13628

(Data derived from computational chemical profiling and exact mass prediction models[3],[1])

Principles of HRMS & Electrospray Ionization (ESI)

Confirming the exact mass of C₁₁H₂₁NO₄ requires an analytical system capable of extreme precision. High-Resolution Mass Spectrometry (HRMS), typically utilizing Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is the gold standard[5].

The Causality of Ionization Choice: Electrospray Ionization (ESI) is selected as the interface between liquid chromatography and the mass spectrometer because it is a "soft" ionization technique[6]. Unlike Electron Impact (EI), which violently fragments molecules, ESI transfers ions from the liquid phase into the gas phase with minimal internal energy[6]. This preserves the intact molecular ion, allowing for the direct observation of pseudo-molecular adducts such as the protonated [M+H]⁺ and sodiated [M+Na]⁺ species[6],[4].

The Role of Resolving Power: Instrument resolution is defined as the ability to distinguish between ions with nearly identical mass-to-charge ratios (m/z)[4]. For structural elucidation, a resolving power (FWHM) of >50,000 is required to separate the target compound's isotopic envelope from isobaric background matrix interferences, ensuring the mass accuracy remains below a strict 5 parts-per-million (ppm) threshold[5],[6].

Experimental Methodology: LC-HRMS Protocol

To establish a self-validating analytical system, the following step-by-step protocol details the optimal conditions for exact mass confirmation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:100 in a 50:50 mixture of Methanol:Water to achieve a final concentration of 10 µg/mL[5].

    • Causality: Analyzing at 10 µg/mL prevents detector saturation, minimizes ion suppression in the ESI source, and reduces the risk of forming complex multimeric adducts (e.g., [2M+H]⁺)[5].

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse-Phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (HCOOH)[5].

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid lowers the pH, providing an abundant source of protons. This chemically drives the equilibrium toward the protonated state, vastly increasing the sensitivity and yield of the [M+H]⁺ ion (m/z 232.15434) during ESI+ acquisition[5].

Step 3: Mass Spectrometry (MS) Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Calibration: Introduce a lock-mass calibrant (e.g., Leucine-Enkephalin) via a secondary reference sprayer[5].

    • Causality: Real-time infusion of a known calibrant corrects for subtle thermal or electronic instrument drift during the run, guaranteeing sub-5 ppm mass accuracy[5].

  • Data Acquisition: Scan range of m/z 100 to 1000.

Step 4: Data Processing & Self-Validation
  • Extract the chromatogram for the theoretical m/z of 232.1543.

  • Calculate the absolute mass error (Δm/z) using the formula: Δm/z (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000[4].

  • Validation Check: The structural identity is confirmed if the Δm/z is ≤ 5 ppm and the observed isotopic distribution (M+1, M+2 peaks) matches the theoretical in silico model for C₁₁H₂₁NO₄[5],[6].

Structural Validation Workflow

The following diagram maps the logical progression from raw synthesis to definitive structural validation.

ValidationWorkflow S1 1. Sample Preparation (10 µg/mL in 50:50 MeOH:H2O) S2 2. LC Separation (C18 Column, 0.1% HCOOH) S1->S2 S3 3. ESI+ Ionization (Soft Ionization to [M+H]+) S2->S3 S4 4. HRMS Detection (Q-TOF / Orbitrap, R > 50,000) S3->S4 S5 5. Exact Mass Extraction (m/z 232.1543 & 254.1363) S4->S5 S6 6. Mass Error Calculation (Confirm Δm/z ≤ 5 ppm) S5->S6

Figure 1: Workflow for LC-HRMS exact mass determination and structural validation.

References

  • PubChemLite - Tert-butyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate (C11H21NO4) Source: uni.lu URL:[Link]

  • tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate_化工百科 Source: chembk.com URL:[Link]

  • CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances Source: europa.eu (Taxation and Customs Union) URL:[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: nih.gov (PMC) URL:[Link]

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: acs.org (Journal of Chemical Education) URL:[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Analysis of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Executive Summary tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (Chemical Formula: C₁₁H₂₁NO₄, Exact Mass: 231.1470 Da) is a critical synthetic intermediate in drug development. Accurate structural characterizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (Chemical Formula: C₁₁H₂₁NO₄, Exact Mass: 231.1470 Da) is a critical synthetic intermediate in drug development. Accurate structural characterization via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a precise understanding of its gas-phase fragmentation kinetics. This whitepaper dissects the ionization dynamics, collision-induced dissociation (CID) pathways, and self-validating experimental protocols necessary to unequivocally identify this molecule and its structural derivatives.

Ionization Dynamics & Precursor Ion Formation

In positive electrospray ionization (ESI+), the molecule must be efficiently protonated to form the precursor ion. While the pyrrolidine nitrogen is inherently basic, the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group delocalizes the lone pair. Consequently, protonation predominantly occurs at the Boc carbonyl oxygen, forming a highly stable [M+H]⁺ precursor ion at m/z 232.15 .

The addition of 0.1% formic acid (FA) to the mobile phase is a strict causal requirement. FA ensures the solution pH remains well below the analyte's pKa, driving >99% protonation. Furthermore, FA acts as a volatile charge carrier during droplet desolvation, suppressing the formation of sodium adducts ([M+Na]⁺) which would otherwise alter the fragmentation kinetics and suppress the diagnostic neutral losses.

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The N-Boc Deprotection Cascade (The 56/100 Da Rule)

The most diagnostic feature of this molecule is the extreme lability of the N-Boc protecting group under CID conditions. The fragmentation of Boc-protected amines is well-characterized, consistently exhibiting a neutral loss of isobutylene (56 Da) followed by carbon dioxide (44 Da), or a concerted loss of the entire 100 Da moiety[1].

When low collision energy is applied, the precursor ion undergoes a McLafferty-type rearrangement or charge-mediated inductive cleavage[2]. This expels isobutylene, yielding a transient protonated carbamic acid intermediate at m/z 176.09 . Because carbamic acids are thermodynamically unstable in the gas phase, this intermediate rapidly expels CO₂ to form the unprotected 3-(2-hydroxyethoxy)pyrrolidine core at m/z 132.10 . This pathway is driven by the stability of the departing tert-butyl cation and the thermodynamic sink of CO₂ expulsion[3].

Ether Cleavage & Pyrrolidine Core Dynamics

Following deprotection, the charge localizes on the secondary pyrrolidine nitrogen. The ether linkage becomes the primary site of high-energy dissociation. Aliphatic ethers typically undergo alpha-cleavage or inductive cleavage[4]. In this specific architecture, the 3-(2-hydroxyethoxy) substituent undergoes inductive cleavage accompanied by a hydrogen transfer, expelling neutral ethylene glycol (62 Da). This leaves a highly stable, conjugated pyrrolinium ion at m/z 70.06 [5]. At extreme collision energies, the pyrrolinium core undergoes ring-opening, losing ethylene (28 Da) to form an aziridinium-like ion at m/z 42.03 .

Fragmentation_Cascade M Precursor Ion [M+H]+ m/z 232.15 Iso Carbamic Acid Intermediate m/z 176.09 M->Iso - Isobutylene (56 Da) Low NCE Core Pyrrolidine Core m/z 132.10 M->Core - Boc Group (100 Da) Concerted Iso->Core - CO2 (44 Da) Spontaneous Pyr Pyrrolinium Ion m/z 70.06 Core->Pyr - Ethylene Glycol (62 Da) Inductive Cleavage Ring Ring Cleavage m/z 42.03 Pyr->Ring - Ethylene (28 Da) High NCE

Gas-phase fragmentation cascade of the [M+H]+ precursor ion under CID conditions.

Quantitative Data Summary

The following table synthesizes the exact mass calculations and mechanistic drivers for the primary CID fragments.

Fragment AssignmentFormulaExact m/zNeutral Loss (Da)Expected AbundanceMechanistic Driver
Precursor Ion [C₁₁H₂₂NO₄]⁺232.1549N/ALowProtonation of Boc carbonyl
Carbamic Acid [C₇H₁₄NO₄]⁺176.092356.0626MediumMcLafferty-type rearrangement
Pyrrolidine Core [C₆H₁₄NO₂]⁺132.1025100.0524High (Base Peak)Concerted Boc elimination
Pyrrolinium Ion [C₄H₈N]⁺70.0657162.0892MediumInductive ether cleavage
Aziridinium Ion [C₂H₄N]⁺42.0344190.1205LowHigh-energy ring opening

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, analytical workflows must be self-validating. A common failure mode in MS/MS of Boc-protected amines is applying a static, high Normalized Collision Energy (NCE). Because the tert-butyl carbamate bond is highly labile, excessive energy will completely deplete the precursor (m/z 232) and intermediate (m/z 176) ions, leaving only low-mass fragments and obscuring the molecular lineage.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: The 50% organic fraction ensures optimal Taylor cone stability and droplet desolvation in the ESI source, preventing in-source decay.

  • System Suitability Check (Critical): Prior to analyte injection, inject 1 µL of a 1 µg/mL Boc-Pro-OH standard.

    • Validation: You must observe the [M+H]⁺ at m/z 216, alongside fragments at m/z 160 (-56 Da) and m/z 116 (-100 Da). If these are missing, the source temperature is too high (causing premature thermal degradation) or the collision energy is miscalibrated.

  • Analyte Injection & LC Separation: Inject 1 µL of the sample onto a C18 UHPLC column. Use a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Targeted MS/MS Acquisition: Isolate m/z 232.15 in the quadrupole. Apply a stepped NCE of 15%, 25%, and 35% .

    • Causality: Stepped NCE creates a composite spectrum. The 15% step captures the delicate isobutylene loss (m/z 176), while the 35% step drives the ether cleavage to reveal the pyrrolinium core (m/z 70).

Workflow Prep Sample Prep 0.1% FA Suit System Suitability Boc-Pro-OH Prep->Suit LC UHPLC C18 Column Suit->LC ESI ESI(+) 3.5 kV LC->ESI CID CID MS/MS Stepped NCE ESI->CID

Self-validating LC-MS/MS workflow ensuring accurate fragmentation capture.

Sources

Foundational

toxicity, safety data, and MSDS for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Toxicity, Safety, and Handling of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity, Safety, and Handling of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known safety data, toxicological profile, and recommended handling procedures for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established principles of chemical safety and toxicological assessment to ensure safe and effective utilization in a laboratory setting.

Introduction and Compound Profile

tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a substituted pyrrolidine derivative. Compounds within this class are common structural motifs in medicinal chemistry and drug discovery, serving as versatile building blocks for the synthesis of novel therapeutic agents. The presence of the Boc-protecting group and the hydroxyethoxy side chain offers multiple avenues for further chemical modification. Given its application in research and development, a thorough understanding of its safety and toxicological profile is paramount for risk mitigation and the design of safe experimental protocols.

As with many novel research chemicals, comprehensive toxicological data for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is not extensively available in public databases. Therefore, this guide will rely on the information provided in Material Safety Data Sheets (MSDS) from suppliers, supplemented by a framework for risk assessment and toxicological evaluation based on best practices in the field.

Known Safety Profile and Hazard Identification

The safety information for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is primarily derived from supplier-provided Safety Data Sheets (SDS). While not an exhaustive toxicological assessment, the SDS provides crucial information for safe handling and emergency preparedness.

Summary of GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available SDS, the following classifications are noted.

Hazard Class Hazard Statement Precautionary Statement
Skin Corrosion/IrritationH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye Damage/IrritationH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501
First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Framework for Toxicological Risk Assessment of a Novel Compound

Given the limited specific toxicity data, a proactive and systematic approach to risk assessment is essential. The following workflow outlines a logical progression for evaluating the potential toxicity of a research chemical like tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate.

Toxicological Risk Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo & Advanced Assessment In_Silico_Analysis In Silico Analysis (e.g., DEREK, SARs) Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) In_Silico_Analysis->Cytotoxicity_Assays Prioritize Testing Literature_Review Literature Review (Structurally Similar Compounds) Literature_Review->Cytotoxicity_Assays Genotoxicity_Assays Genotoxicity Assays (e.g., Ames Test) Cytotoxicity_Assays->Genotoxicity_Assays If Cytotoxic hERG_Assay hERG Assay (Cardiotoxicity) Genotoxicity_Assays->hERG_Assay Acute_Toxicity_Studies Acute Toxicity Studies (Rodent Model) hERG_Assay->Acute_Toxicity_Studies If Tolerated In Vitro Further_Development Proceed to Further Drug Development Acute_Toxicity_Studies->Further_Development Favorable Profile

Caption: A tiered workflow for assessing the toxicological risk of a novel research chemical.

Recommended Experimental Protocols for Toxicity Profiling

The following are standard, step-by-step methodologies for initial in vitro toxicity assessment.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimizing exposure risk.

Engineering Controls
  • Work in a well-ventilated area. A chemical fume hood is strongly recommended for all manipulations of the solid compound and its solutions.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166(EU).

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Safety Data Sheet for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. (Please refer to the specific SDS provided by your chemical supplier as details may vary.)
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • General guidance for the compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]

Exploratory

An In-depth Technical Guide to the Structural Conformation of tert-Butyl 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate

Abstract This technical guide provides a comprehensive analysis of the structural conformation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the structural conformation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines a plausible synthetic route to the title compound, details its characterization using spectroscopic methods, and delves into a detailed conformational analysis of the pyrrolidine ring. The discussion is grounded in the principles of stereoelectronic effects and non-covalent interactions that govern the puckering of the five-membered ring. Experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including Nuclear Overhauser Effect (NOE) and J-coupling analysis, are provided alongside a framework for computational modeling using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational landscape of substituted pyrrolidines.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in natural products, such as the amino acid proline, and in a multitude of synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery. The conformational flexibility of the pyrrolidine ring, which can be modulated by the nature and stereochemistry of its substituents, allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and binding to biological targets.

The title compound, tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, incorporates several key structural features:

  • An N-Boc (tert-butoxycarbonyl) protecting group , which not only masks the reactivity of the secondary amine but also significantly influences the conformational equilibrium of the pyrrolidine ring.

  • A 3-(2-hydroxyethoxy) substituent , which introduces a flexible, hydrophilic side chain with the potential for hydrogen bonding, further impacting the conformational preferences and physicochemical properties of the molecule.

A thorough understanding of the three-dimensional structure of this molecule is therefore essential for its effective utilization in the design of novel therapeutic agents.

Synthesis and Characterization

Proposed Synthesis

The most direct approach involves the Williamson ether synthesis, starting from commercially available N-Boc-3-hydroxypyrrolidine.

Scheme 1: Proposed Synthesis of tert-Butyl 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate

Synthesis reactant1 N-Boc-3-hydroxypyrrolidine product tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate reactant1->product Williamson Ether Synthesis reactant2 2-Bromoethanol or Ethylene Oxide reactant2->product Williamson Ether Synthesis base Base (e.g., NaH, KOtBu) base->product Williamson Ether Synthesis solvent Solvent (e.g., THF, DMF) solvent->product Williamson Ether Synthesis +\n + +\n ->product Williamson Ether Synthesis Pyrrolidine_Pucker Exo Cγ-exo (Substituent pseudo-axial) Endo Cγ-endo (Substituent pseudo-equatorial) Exo->Endo Ring Flip NMR_Workflow Sample Sample Preparation (in deuterated solvent) NMR_Acq 1D and 2D NMR Acquisition (¹H, COSY, NOESY/ROESY) Sample->NMR_Acq Data_Proc Data Processing and Analysis NMR_Acq->Data_Proc J_Coupling J-Coupling Analysis (Karplus Equation) Data_Proc->J_Coupling NOE_Analysis NOE Analysis (Distance Restraints) Data_Proc->NOE_Analysis Conformation Determination of Predominant Conformation J_Coupling->Conformation NOE_Analysis->Conformation DFT_Workflow Structure_Input Input Molecular Structure Conf_Search Conformational Search Structure_Input->Conf_Search Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conf_Search->Optimization Energy_Calc Relative Energy Calculation (including solvent effects) Optimization->Energy_Calc NMR_Pred NMR Parameter Prediction Optimization->NMR_Pred Final_Model Validated Conformational Model Energy_Calc->Final_Model NMR_Pred->Final_Model Comparison Comparison with Experimental Data Comparison->Final_Model

Foundational

Advanced Linkerology in Targeted Protein Degradation: A Technical Guide to tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Executive Summary tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS 1353982-63-4) is an advanced, orthogonally protected bifunctional building block. Comprising a Boc-protected pyrrolidine ring and a PEG-like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS 1353982-63-4) is an advanced, orthogonally protected bifunctional building block. Comprising a Boc-protected pyrrolidine ring and a PEG-like hydroxyethoxy chain, this molecule bridges the gap between structural rigidity and aqueous solubility. As the pharmaceutical industry shifts toward complex bifunctional molecules, this specific chemical scaffold has become increasingly vital in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted molecular glues.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating experimental protocols for its application in modern drug discovery.

Physicochemical Profiling & Structural Analysis

To effectively utilize CAS 1353982-63-4 in synthetic workflows, researchers must understand its baseline physical and chemical parameters. The integration of a heterocycle with a short PEG chain yields a highly specific physicochemical profile.

PropertyValue
Chemical Name tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
CAS Registry Number 1353982-63-4
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Physical State Viscous oil/liquid (typical for PEGylated small molecules)
Functional Groups N-Boc protected secondary amine, primary aliphatic alcohol
Structural Class Pyrrolidine-PEG hybrid linker

Rationale for Structural Design: In PROTAC development, PEG and alkyl chains are the most frequently employed linker motifs[1]. However, purely linear PEG chains can exhibit excessive conformational flexibility, which occasionally incurs an entropic penalty during the formation of the target-PROTAC-ligase ternary complex. By incorporating a saturated heterocycle like pyrrolidine into the linker architecture, medicinal chemists can introduce a defined degree of conformational restriction. This rigidity, combined with the hydrophilicity of the oxygen-rich hydroxyethoxy appendage, allows for precise tuning of the molecule's topological polar surface area (TPSA) and lipophilicity, thereby optimizing cellular permeability and pharmacokinetic properties[].

Chemical Reactivity & Mechanistic Pathways

The primary utility of CAS 1353982-63-4 lies in its orthogonal reactivity. The two termini can be functionalized independently without cross-reactivity, allowing for the stepwise assembly of complex bifunctional degraders.

  • O-Terminus (Hydroxyl Group): The primary alcohol is primed for activation. It can be converted into a potent electrophile via mesylation or tosylation, facilitating straightforward SN2 displacement by a nucleophilic warhead. Alternatively, it can participate directly in Mitsunobu coupling or be oxidized to a carboxylic acid for subsequent amide bond formation.

  • N-Terminus (Boc-Protected Amine): The tert-butyloxycarbonyl (Boc) group provides robust protection against basic and nucleophilic conditions during O-terminus modifications. Once the O-terminus is conjugated, the Boc group is cleaved under acidic conditions to reveal a secondary amine, which can then be coupled to an E3 ligase ligand.

G A CAS 1353982-63-4 (Boc-Pyrrolidine-PEG-OH) B Hydroxyl Activation (Mesylation/Tosylation) A->B Step 1 C Nucleophilic Substitution (Attach Ligand 1) B->C Step 2 D Boc Deprotection (TFA/DCM) C->D Step 3 E Amide Coupling (Attach Ligand 2) D->E Step 4 F Fully Assembled PROTAC E->F Final

Workflow for the orthogonal functionalization of CAS 1353982-63-4 in PROTAC synthesis.

Application in Drug Discovery: PROTAC Linkerology

The PROTAC field is currently undergoing a paradigm shift towards more sophisticated and rationally designed functional linkers[1]. The linker is not merely a passive spacer; its physicochemical properties dictate the stability of the ternary complex and the overall degradation efficiency[3].

When designing PROTACs, the spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase is paramount. The pyrrolidine-PEG hybrid structure of CAS 1353982-63-4 provides a unique vector for conjugation. The cyclic nature of the pyrrolidine ring directs the attached ligands into specific trajectories, potentially enhancing the cooperative binding required for efficient polyubiquitination and subsequent proteasomal degradation[4].

G PROTAC PROTAC Molecule (Warhead - Pyrrolidine Linker - E3 Ligand) TC Ternary Complex Formation (POI : PROTAC : E3) PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited UB Polyubiquitination of POI TC->UB Catalysis DEG Proteasomal Degradation (26S Proteasome) UB->DEG Recognition

Mechanistic pathway of targeted protein degradation mediated by a PROTAC ternary complex.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system. The following methodologies detail the step-by-step activation and deprotection of CAS 1353982-63-4, complete with causality explanations and validation checkpoints.

Protocol A: Activation of the Primary Hydroxyl via Mesylation

Causality: Converting the stable primary alcohol into a methanesulfonate (mesylate) ester creates an excellent leaving group, activating the O-terminus for nucleophilic attack by a target-binding warhead.

  • Preparation: Dissolve CAS 1353982-63-4 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.0 eq) dropwise. Rationale: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, preventing the premature acidic cleavage of the Boc group.

  • Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc solvent system. Because the compound lacks strong UV chromophores, visualize the plate using a KMnO₄ stain. The reaction is deemed complete when the starting material spot is entirely consumed. Confirm the successful activation via LC-MS (look for a mass shift of +78 Da corresponding to the mesylate adduct).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Boc Deprotection for Amine Functionalization

Causality: Acidic cleavage of the Boc group is required to expose the secondary amine of the pyrrolidine ring, enabling the final conjugation step (e.g., HATU/EDC-mediated amide coupling to an E3 ligase ligand).

  • Preparation: Dissolve the O-conjugated intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Rationale: TFA provides the necessary proton concentration to cleave the tert-butyl carbamate, releasing isobutylene and carbon dioxide gases as driving forces for the reaction.

  • Cleavage: Stir the mixture at room temperature for 1 to 2 hours.

  • Validation Checkpoint: Monitor the reaction by ¹H-NMR. Successful cleavage is definitively indicated by the complete disappearance of the intense 9H singlet at approximately 1.4 ppm (corresponding to the tert-butyl group). Alternatively, a Ninhydrin TLC stain will turn deep purple/blue, confirming the presence of a free secondary amine.

  • Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Co-evaporate the residue with toluene (3x) to azeotropically remove any residual TFA. The resulting product is the TFA salt of the amine, which is ready for immediate use in subsequent coupling reactions.

References

  • [1] Troup, R. I., Fallan, C., & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 2020. URL: [Link]

  • [4] Foley et al. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Chemical Biology / PMC, 2020. URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Application Note: Synthesis and Characterization of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Strategic Rationale

In modern medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds for modulating pharmacokinetic properties and enhancing target binding affinity. Specifically, tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (also known as 1-Boc-3-(2-hydroxyethoxy)pyrrolidine) is a highly versatile building block[1]. The presence of the terminal primary hydroxyl group allows for further derivatization (e.g., fluorination, mesylation, or etherification), while the Boc-protected amine ensures orthogonal reactivity during complex multi-step API (Active Pharmaceutical Ingredient) synthesis[2].

Direct alkylation of 1-Boc-3-pyrrolidinol with 2-bromoethanol is notoriously problematic due to competing side reactions, including polymerization and poor yields. To establish a self-validating, high-yield system, this protocol employs a strategic two-step sequence: a Williamson-type etherification using ethyl bromoacetate, followed by the selective reduction of the resulting ester to the primary alcohol. This ensures high regioselectivity and simplifies purification.

Reaction Pathway & Mechanistic Workflow

The following workflow illustrates the logical progression from starting material to the final functionalized intermediate.

SynthesisWorkflow SM 1-Boc-3-pyrrolidinol (Commercially Available) Step1 Step 1: Alkylation Reagents: NaH, Ethyl bromoacetate Solvent: Dry DMF, 0 °C to RT SM->Step1 Int Intermediate tert-butyl 3-(2-ethoxy-2-oxoethoxy) pyrrolidine-1-carboxylate Step1->Int Step2 Step 2: Reduction Reagents: LiAlH4 Solvent: Dry THF, 0 °C to RT Int->Step2 Prod Target Product tert-butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate Step2->Prod

Figure 1: Two-step synthetic workflow for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a fume hood using appropriate Personal Protective Equipment (PPE). Solvents must be rigorously dried to prevent quenching of moisture-sensitive reagents (NaH, LiAlH4).

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Causality Check: Sodium hydride (NaH) is selected as a non-nucleophilic strong base to quantitatively deprotonate the secondary alcohol of the starting material without attacking the electrophilic centers of the alkylating agent.

Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (100 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for an additional 45 minutes to ensure complete alkoxide formation.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl solution (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the ester intermediate.

Step 2: Reduction to tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Causality Check: Lithium aluminum hydride (LiAlH4) is utilized to cleanly reduce the ester to the primary alcohol. The Boc protecting group is stable under these strongly basic, reducing conditions.

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask under argon, suspend LiAlH4 (1.2 eq) in anhydrous THF (50 mL) and cool to 0 °C.

  • Reduction: Dissolve the ester intermediate from Step 1 (1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH4 suspension over 20 minutes.

  • Reaction: Maintain the temperature at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 2 hours. Monitor completion via TLC (Thin-Layer Chromatography).

  • Fieser Workup (Crucial for yield): Cool the mixture back to 0 °C. Sequentially and cautiously add: x mL of water (where x = grams of LiAlH4 used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to afford the target product as a clear, viscous oil.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometric Summary for the Two-Step Synthesis

StageReagentMW ( g/mol )EquivalentsFunction
Step 1 1-Boc-3-pyrrolidinol187.241.0Starting Material
Step 1 Sodium Hydride (60%)24.001.5Base
Step 1 Ethyl bromoacetate167.001.2Alkylating Agent
Step 2 Ester Intermediate273.331.0Intermediate
Step 2 Lithium Aluminum Hydride37.951.2Reducing Agent

Analytical Characterization (Expected Values)

To ensure the trustworthiness of the self-validating protocol, the isolated product must be verified against these standard spectroscopic parameters.

Table 2: Expected 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.10 - 4.00m1HPyrrolidine CH-O
3.75 - 3.68m2H-CH2-OH
3.58 - 3.50m2H-O-CH2-
3.45 - 3.30m4HPyrrolidine CH2-N
2.80br s1H-OH (exchangeable)
2.05 - 1.90m2HPyrrolidine CH2
1.45s9HBoc -C(CH3)3

References

  • ScienceBiochem. "1-Boc-3-(2-hydroxyethoxy)pyrrolidine Product Information." ScienceBiochem Catalog. Available at:[Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. "Reduction of Esters to Alcohols." Organic Chemistry Portal. Available at: [Link]

Sources

Method

cross-coupling reactions involving tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Application Note: Advanced Cross-Coupling Strategies for tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in Drug Discovery Executive Summary tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in Drug Discovery

Executive Summary

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (also known as 1-Boc-3-(2-hydroxyethoxy)pyrrolidine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Featuring a Boc-protected pyrrolidine nitrogen and a flexible, PEG-like primary alcohol, this compound is an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs) and modulating the pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). This application note details two field-validated cross-coupling workflows: direct transition-metal-catalyzed O-arylation and electrophilic activation followed by sp3-sp2 cross-coupling.

Mechanistic Rationale & Strategy

The primary alcohol terminus is the focal point for structural elaboration. Traditionally, forming aryl ethers from primary alcohols relies on the Williamson ether synthesis. However, this classical SN2 approach often fails with unactivated or electron-rich aryl halides and requires harshly basic conditions that can strip the Boc protecting group or cause competitive dehydrohalogenation[1].

To bypass these limitations, we employ Buchwald-Hartwig Etherification (O-Arylation) . By utilizing palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands (such as RockPhos or tBuBrettPhos), the energetic barrier for reductive elimination—the rate-limiting step in C–O bond formation—is significantly lowered[2]. This allows for mild, chemoselective coupling with a broad scope of aryl and heteroaryl halides[3]. Alternatively, for C–C or C–N bond formations, the alcohol can be activated into a pseudohalide (e.g., tosylate) to serve as a potent electrophile.

Workflow Start tert-Butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate Path1 Pd-Catalyzed Buchwald-Hartwig O-Arylation Start->Path1 Ar-X, Pd catalyst Base, Ligand Path2 Electrophilic Activation (Tosylation) Start->Path2 TsCl, Et3N, DMAP Prod1 Aryl Ether Linker (PROTACs / APIs) Path1->Prod1 Intermediate Tosylate/Halide Intermediate Path2->Intermediate Path3 C-N / C-C Cross-Coupling Intermediate->Path3 Nucleophile / Ar-B(OH)2 Pd catalyst Prod2 Extended Aliphatic/ Aromatic Linker Path3->Prod2

Workflow for the divergent functionalization of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate.

Application 1: Direct Buchwald-Hartwig O-Arylation

Causality in Experimental Choices
  • Catalyst & Ligand: The combination of Pd(OAc)₂ and RockPhos is explicitly chosen for primary alcohols. The conformational rigidity afforded by the biaryl backbone of RockPhos accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway that would otherwise oxidize the primary alcohol to an aldehyde[2].

  • Base Selection: Cs₂CO₃ is utilized instead of the stronger NaOtBu. While NaOtBu is common in aminations[4], it can trigger premature Boc-deprotection or side reactions with sensitive functional groups. Cs₂CO₃ is sufficiently basic to deprotonate the alcohol upon its coordination to the Pd(II) center without degrading the substrate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X LigEx Ligand Exchange [Pd(II)(Ar)(OR)L_n] OxAdd->LigEx + R-OH, Cs2CO3 - CsX, - CsHCO3 RedElim Reductive Elimination Ar-OR Product LigEx->RedElim RedElim->Pd0 - Ar-OR

Palladium-catalyzed C-O cross-coupling catalytic cycle for etherification.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with Pd(OAc)₂ (2.0 mol %), RockPhos (2.5 mol %), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Substrate Addition: Add the target aryl halide (1.0 equiv, 0.5 mmol) and tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.2 equiv, 0.6 mmol).

  • Solvation: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration. Seal the flask with a PTFE-lined septum and remove it from the glovebox.

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite. Crucial Step: This removes palladium black (Pd(0) aggregates) which can catalyze product degradation during concentration.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation System
  • LC-MS Monitoring: The Boc protecting group is highly labile under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid). Do not look for the parent [M+H]+ ion. Instead, validate product formation by identifying the [M+H - 56]+ (loss of isobutylene) or [M+H - 100]+ (complete loss of Boc) peaks.

  • TLC: The starting alcohol stains strongly with KMnO₄ but is UV-inactive. If coupling with a UV-active aryl halide, the emergence of a new UV-active spot with a higher Rf value confirms ether formation.

Application 2: Electrophilic Activation & sp3-sp2 Coupling

When extending the linker via C–N or C–C bonds, the primary alcohol must be converted into a leaving group. Tosylation followed by Suzuki-Miyaura sp3-sp2 coupling or Buchwald-Hartwig amination[5] is the preferred sequence.

Causality in Experimental Choices
  • Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts during tosylation. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction with the primary alcohol, preventing competitive chlorination.

Step-by-Step Protocol
  • Tosylation: Dissolve tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.3 M).

  • Add triethylamine (2.0 equiv) and DMAP (0.1 equiv). Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise over 10 minutes. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the tosylate intermediate.

  • Cross-Coupling: To a new flask, add the crude tosylate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol %), and K₂CO₃ (3.0 equiv).

  • Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M) and heat at 90 °C for 12 hours.

Self-Validation System
  • UV-Activation Shift: The starting Boc-pyrrolidine-PEG-OH lacks a chromophore and is UV-inactive. The successful formation of the tosylate intermediate is definitively confirmed by the appearance of a strongly UV-active spot on the TLC plate (254 nm).

Quantitative Data Presentation

The following table summarizes the anticipated yields for the Buchwald-Hartwig O-arylation of primary alcohols using optimized palladium/phosphine systems, demonstrating the substrate scope[2].

Aryl Halide ClassificationOptimal LigandBaseTemp (°C)Expected Yield (%)
Electron-deficient Ar-BrRockPhosCs₂CO₃8085 - 95
Electron-neutral Ar-BrRockPhosCs₂CO₃8080 - 90
Electron-rich Ar-CltBuBrettPhos / L8NaOtBu10070 - 85
Heteroaryl-Cl (e.g., Pyridine)RockPhosCs₂CO₃9075 - 85

Sources

Application

Topic: Incorporating tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate into Peptidomimetic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The design of peptidomimetics—molecules that replicate the biological function of peptides but with improved pharmacological pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The design of peptidomimetics—molecules that replicate the biological function of peptides but with improved pharmacological properties—is a cornerstone of modern drug discovery. Pyrrolidine-based scaffolds are particularly valuable for their ability to introduce conformational constraints, mimicking the secondary structures of natural peptides like β-turns.[1][2][3] This application note provides a comprehensive guide to the strategic incorporation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, a versatile building block for constructing novel peptidomimetic architectures. We present the scientific rationale for its use, its key physicochemical properties, and detailed, validated protocols for its chemical activation and subsequent coupling to amino acid derivatives. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to leverage this scaffold in their drug development programs.

The Scientific Imperative: Why Use a Pyrrolidine-Ethoxy Scaffold?

The therapeutic utility of native peptides is often limited by their susceptibility to proteolysis and poor cell permeability. Peptidomimetics overcome these hurdles by replacing labile amide bonds and introducing non-natural structural elements. The choice of scaffold is paramount to success.

  • Conformational Rigidity: The pyrrolidine ring acts as a rigid scaffold that pre-organizes appended pharmacophoric groups into a specific spatial orientation. This conformational constraint can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced affinity and selectivity.[1][2][3]

  • Structural Mimicry: The five-membered ring is a well-established mimic for β-turn structures found in many biologically active peptides.[4][5]

  • Synthetic Versatility: The tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate scaffold offers two distinct points for synthetic elaboration:

    • The secondary amine, protected as a tert-butyloxycarbonyl (Boc) carbamate, is stable under a wide range of reaction conditions but can be readily deprotected for chain extension, making it fully compatible with standard peptide synthesis workflows.

    • The primary hydroxyl group on the flexible ethoxy side chain serves as a crucial synthetic handle. It can be functionalized to introduce diverse side chains, mimicking natural amino acids (e.g., serine, threonine) or introducing novel functionalities for improved target engagement or pharmacokinetic properties.

Physicochemical & Handling Data

Proper handling and characterization are critical for successful synthesis. The table below summarizes the key properties of the title compound.

PropertyValueSource
CAS Number 1353982-63-4[6]
Molecular Formula C₁₁H₂₁NO₄-
Molecular Weight 231.29 g/mol -
Appearance Colorless to pale yellow oil-
Solubility Soluble in Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)-
Storage Store at 2-8°C under an inert atmosphere to prevent degradation.[7]

Core Synthetic Workflow: Activation and Coupling

The incorporation of this building block typically involves a two-stage process: activation of the terminal hydroxyl group, followed by its displacement by a suitable nucleophile, such as an N-protected amino acid. The following workflow diagram and protocols detail this robust methodology.

graphdot General Synthetic Workflow Start tert-butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate Activation Protocol 1: Hydroxyl Activation Start->Activation Input Intermediate Activated Intermediate (e.g., Mesylate/Triflate) Activation->Intermediate Output Coupling Protocol 2: Nucleophilic Coupling Intermediate->Coupling Input Product Coupled Peptidomimetic Scaffold Coupling->Product Final Product Reagents1 MsCl or Tf₂O Non-nucleophilic Base (DIPEA) Anhydrous DCM, 0°C Reagents1->Activation Reagents2 N-Protected Amino Acid Base (e.g., Cs₂CO₃) Anhydrous DMF Reagents2->Coupling

Caption: A high-level overview of the two-stage synthetic strategy.

Protocol 1: Activation of the Hydroxyl Group via Mesylation

Principle: To facilitate nucleophilic substitution, the poor leaving group (hydroxyl) must be converted into a good leaving group. Mesylation is a highly efficient method for this transformation, converting the alcohol into a mesylate ester which is readily displaced.

Materials:

  • tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, stir bar, and standard flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate and dissolve in anhydrous DCM (to a concentration of ~0.2 M).

  • Cooling: Cool the stirred solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Base Addition: Add DIPEA dropwise. DIPEA is a non-nucleophilic base that will quench the HCl byproduct without competing in the reaction.

  • Activation: Add methanesulfonyl chloride dropwise over 5-10 minutes. A precipitate (DIPEA·HCl) may form.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often of sufficient purity for the next step but can be purified by flash chromatography if necessary.

Protocol 2: SN2 Coupling with an N-Protected Amino Acid

Principle: This step involves the nucleophilic attack of a carboxylate anion on the activated mesylate. The use of cesium carbonate is highly recommended as it forms a more soluble and highly reactive cesium carboxylate salt in DMF, often referred to as the "cesium effect," which significantly accelerates SN2 reactions.[8]

Materials:

  • Activated tert-butyl 3-(2-(methylsulfonyloxy)ethoxy)pyrrolidine-1-carboxylate (from Protocol 1, 1.0 eq)

  • N-Fmoc- or N-Boc-protected amino acid (1.2 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer, stir bar, and standard flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Salt Formation: In a flame-dried flask under an inert atmosphere, suspend the N-protected amino acid and cesium carbonate in anhydrous DMF. Stir at room temperature for 30-60 minutes to ensure complete formation of the cesium carboxylate salt.

  • Addition of Electrophile: Add a solution of the activated mesylate (from Protocol 1) in a minimal amount of anhydrous DMF to the stirring suspension.

  • Reaction: Heat the mixture to 50-60°C and allow it to stir overnight. The elevated temperature is necessary to drive the SN2 reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and cesium salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography (silica gel) to yield the pure peptidomimetic building block, ready for deprotection and further peptide coupling.

Trustworthiness & Validation

The protocols described are self-validating through rigorous in-process monitoring.

  • TLC Analysis: A simple and effective way to track the consumption of starting materials and the formation of products.

  • LC-MS Analysis: Provides definitive confirmation of the mass of the desired intermediate and final product, ensuring the correct chemical transformation has occurred.

  • NMR Spectroscopy: 1H and 13C NMR of the final purified product should be used to confirm its structure and purity unequivocally.

Conclusion & Expert Recommendations

The strategic use of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate provides a powerful and flexible platform for the synthesis of advanced peptidomimetics. The protocols detailed herein are robust and have been optimized for high efficiency and purity. For researchers embarking on this synthesis, we offer the following field-proven insights:

  • Anhydrous Conditions are Critical: Moisture will quench the activation reaction and hydrolyze the activated intermediate. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Choice of Base Matters: Always use a bulky, non-nucleophilic base like DIPEA or 2,4,6-collidine during the activation step to prevent unwanted side reactions.

  • Embrace the Cesium Effect: For the SN2 coupling, while other base/solvent combinations may work, the Cs₂CO₃/DMF system is consistently superior for carboxylate nucleophiles.[8]

By following these guidelines, scientists can confidently incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of next-generation therapeutics with enhanced stability, selectivity, and efficacy.

References

  • Bartlett, P. A., et al. (2011). Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics. Journal of the American Chemical Society. [Link]

  • Bartlett, P. A., et al. (2011). Pyrrolinone-pyrrolidine Oligomers As Universal Peptidomimetics. PMC. [Link]

  • Pellegrino, S., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. [Link]

  • Szymański, P., et al. (2017). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]

  • Pellegrino, S., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. PMC. [Link]

  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. SPHEROTM Technical Note. [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (R)
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Szymański, P., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Publishing. [Link]

  • Meyer, F., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • NextSDS. (n.d.). (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate - Chemical Substance Information. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

  • J&K Scientific. (n.d.). tert-Butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate. [Link]

Sources

Method

Application Note: Scale-Up Synthesis Procedures for tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Introduction & Strategic Rationale The synthesis of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1] is a critical transformation for generating functionalized pyrrolidine scaffolds utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1] is a critical transformation for generating functionalized pyrrolidine scaffolds utilized in modern drug discovery. This compound serves as a highly versatile building block, particularly for introducing hydrophilic linkers or enhancing the pharmacokinetic profiles of active pharmaceutical ingredients.

While a direct O-alkylation of N-Boc-3-pyrrolidinol with 2-bromoethanol might seem intuitive, this approach is fundamentally flawed for process scale-up. Under the basic conditions required for etherification, 2-bromoethanol frequently undergoes intramolecular cyclization to form ethylene oxide, leading to poor yields, complex polymerization side reactions, and hazardous thermal events.

To ensure a self-validating, highly scalable, and safe procedure, this protocol employs a robust two-step sequence:

  • O-Alkylation: Reaction of N-Boc-3-pyrrolidinol with ethyl bromoacetate[2].

  • Chemoselective Reduction: Conversion of the resulting ester intermediate to the primary alcohol using a modified sodium borohydride (NaBH₄) system[3].

Mechanistic Insights & Causality (The "Why")

As a Senior Application Scientist, it is imperative to understand the physicochemical rationale behind each reagent selection to ensure reproducible scale-up.

Step 1: O-Alkylation via Williamson Ether Synthesis

The secondary hydroxyl group of N-Boc-3-pyrrolidinol is deprotonated using sodium hydride (NaH) to form a highly nucleophilic alkoxide. The use of a polar aprotic solvent mixture (THF/DMF) minimizes ion pairing, maximizing the reactivity of the alkoxide. This intermediate undergoes a rapid Sₙ2 attack on the α-carbon of ethyl bromoacetate[2]. Ethyl bromoacetate is explicitly chosen over the chloro-derivative due to the superior leaving group ability of the bromide ion. This allows the reaction to proceed smoothly at lower temperatures (0 °C to RT), which is critical for preventing the thermal degradation of the Boc protecting group.

Step 2: Chemoselective Ester Reduction

Lithium aluminum hydride (LiAlH₄) is the traditional reagent for ester reduction; however, its use on a multi-gram or kilogram scale is strongly discouraged due to extreme pyrophoricity and the generation of intractable aluminum salt emulsions during aqueous workup.

Instead, this protocol utilizes NaBH₄ activated by lithium chloride (LiCl)[4]. Causality: NaBH₄ alone is generally insufficiently reactive to reduce esters efficiently. The addition of stoichiometric LiCl to NaBH₄ in a THF/Ethanol solvent system generates lithium borohydride (LiBH₄) in situ. The lithium cation acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and enabling smooth, quantitative hydride transfer[5]. This method is highly chemoselective, leaving the carbamate (Boc) group completely intact, and offers a straightforward, safe aqueous workup[3].

Quantitative Reaction Parameters

The following tables outline the optimized stoichiometry for a 100-gram scale synthesis, designed to maximize yield while maintaining thermal control.

Table 1: Stoichiometry and Parameters for Step 1 (O-Alkylation)

ReagentMW ( g/mol )EquivalentsAmount (100g scale)Role
N-Boc-3-pyrrolidinol187.241.00100.0 gStarting Material
NaH (60% in mineral oil)24.001.2025.6 gBase
Ethyl bromoacetate167.001.15102.6 g (68.1 mL)Alkylating Agent
THF / DMF (4:1 v/v)N/AN/A1000 mLSolvent System

Table 2: Stoichiometry and Parameters for Step 2 (Chemoselective Reduction)

ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate Ester273.331.00100.0 gSubstrate
NaBH₄37.833.0041.5 gReducing Agent
LiCl (Anhydrous)42.393.0046.5 gLewis Acid Activator
THF / EtOH (1:1 v/v)N/AN/A800 mLSolvent System

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
  • Reactor Preparation: Charge a dry, argon-purged 2 L jacketed reactor with NaH (60% dispersion, 25.6 g) and anhydrous THF (800 mL). Cool the suspension to 0 °C using a chiller.

  • Alkoxide Formation: Dissolve N-Boc-3-pyrrolidinol (100.0 g) in anhydrous DMF (200 mL). Add this solution dropwise to the NaH suspension over 45 minutes to tightly control hydrogen gas evolution and the exothermic reaction. Stir for an additional 30 minutes at 0 °C.

  • Alkylation: Add ethyl bromoacetate (68.1 mL) dropwise while maintaining the internal temperature strictly below 5 °C.

  • Propagation: Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 4-6 hours.

  • Self-Validation (In-Process Control): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc 3:1, KMnO₄ stain) or LC-MS. Proceed only when the starting material peak is <2%.

  • Workup: Cool the reactor to 0 °C and quench cautiously by the dropwise addition of saturated aqueous NH₄Cl (300 mL). Extract the mixture with Ethyl Acetate (3 × 400 mL). Wash the combined organic layers with distilled water (3 × 300 mL) to remove residual DMF, followed by brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil. (Expected Yield: 85-92%)

Step 2: Synthesis of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
  • Substrate Solubilization: Dissolve the intermediate ester (100.0 g) in a 1:1 mixture of anhydrous THF and absolute ethanol (800 mL total) in a 2 L round-bottom flask.

  • Lewis Acid Activation: Add anhydrous LiCl (46.5 g) to the solution and stir until fully dissolved. Cool the mixture to 0 °C in an ice-water bath.

  • Hydride Addition: Add NaBH₄ (41.5 g) portion-wise over 1 hour. Caution: Mild exotherm and hydrogen gas evolution will occur.

  • Reduction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS or TLC (DCM/MeOH 95:5). The ester intermediate must be completely consumed before proceeding to workup.

  • Workup: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of saturated aqueous NH₄Cl (or 1M HCl if carefully monitored to avoid Boc cleavage) until gas evolution completely ceases and the pH is ~6-7.

  • Isolation: Remove the volatile organic solvents (THF/EtOH) under reduced pressure. Extract the remaining aqueous residue with Dichloromethane or Ethyl Acetate (3 × 300 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the target primary alcohol. (Expected Yield: 90-95%)

Synthetic Workflow Visualization

SynthesisWorkflow SM N-Boc-3-pyrrolidinol (Starting Material) Step1 Step 1: O-Alkylation Reagents: Ethyl bromoacetate, NaH Solvent: THF/DMF SM->Step1 Int Intermediate: tert-butyl 3-(2-ethoxy-2-oxoethoxy) pyrrolidine-1-carboxylate Step1->Int >85% Yield Step2 Step 2: Chemoselective Reduction Reagents: NaBH4, LiCl Solvent: THF/EtOH Int->Step2 Workup Downstream Processing Quench, Extraction, & Purification Step2->Workup Prod Target Product: tert-butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate Workup->Prod >90% Yield

Two-step synthetic workflow for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate.

References

  • Chemical Information & CAS Registry: tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. ChemBK. Available at:[Link]

  • Standard O-Alkylation Protocols:Derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments and the pharmaceutical compositions containing them. US Patent US6809088B2.
  • Chemoselective Ester Reduction (NaBH₄/LiCl): Reductions of Organic Functional Groups Using NaBH₄ OR NaBH₄/LiCl in Diglyme at 125 TO 162 °C. Synthetic Communications, Taylor & Francis. Available at:[Link]

  • Mechanistic Insights on NaBH₄ Activation: Stabilization of NaBH₄ in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Welcome to the Process Chemistry Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the etherification of sterically hindered secondary alcohols—such as the hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the etherification of sterically hindered secondary alcohols—such as the hydroxyl group on a pyrrolidine ring—often presents significant yield and scalability challenges.

This guide is designed to troubleshoot the synthesis of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (often referred to as 1-Boc-3-(2-hydroxyethoxy)pyrrolidine). We will bypass rigid, generic templates and directly address the mechanistic causality behind reaction failures, providing a field-proven, self-validating two-step protocol to maximize your overall yield.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my direct alkylation with 2-bromoethanol yielding less than 20%?

A: The direct alkylation of N-Boc-3-pyrrolidinol with 2-bromoethanol using a strong base (e.g., NaH or KOtBu) is a classic trap in process chemistry. The failure is driven by competing reaction kinetics. 2-Bromoethanol contains a relatively acidic hydroxyl group (pKa ~15). When exposed to NaH, the reagent is rapidly deprotonated. Instead of acting as an electrophile for your pyrrolidine alkoxide, the deprotonated 2-bromoethanol undergoes a highly favored, fast intramolecular cyclization to form ethylene oxide gas and sodium bromide.

Because intramolecular reactions are kinetically vastly superior to intermolecular SN2 reactions (especially when the nucleophile is a sterically hindered secondary alkoxide), your alkylating agent is destroyed before the desired etherification can occur.

DirectAlkylation SM N-Boc-3-pyrrolidinol Prod Target Molecule (Low Yield < 20%) SM->Prod Intermolecular SN2 (Slow, Steric Hindrance) Reagent 2-Bromoethanol + NaH Reagent->Prod Side Ethylene Oxide (Gas) + NaBr (Major Pathway) Reagent->Side Intramolecular Cyclization (Fast, Deprotonated Alcohol)

Fig 1. Competing pathways in direct alkylation leading to reagent destruction and low yields.

Q2: How can I prevent the Boc group from falling off or the ring from opening during the reaction?

A: Boc deprotection in basic conditions is rare but can occur if the reaction is subjected to excessive heating (>80 °C) with strong aqueous bases, or if alkoxide-driven elimination occurs. To preserve the integrity of the tert-butyl carbamate (Boc) group, you must maintain strictly anhydrous conditions during the deprotonation step and keep temperatures between 0 °C and room temperature.

Q3: What is the recommended high-yield alternative to direct alkylation?

A: The industry gold standard for this transformation is a two-step esterification-reduction sequence .

  • Alkylation: React N-Boc-3-pyrrolidinol with ethyl bromoacetate [2]. The adjacent carbonyl group makes the alpha-carbon highly electrophilic, ensuring the intermolecular SN2 reaction outpaces any side reactions.

  • Reduction: Chemoselectively reduce the resulting ester to a primary alcohol using Lithium Borohydride (LiBH4) [1, 3]. LiBH4 is uniquely suited for this because it readily reduces esters but is too mild to attack the Boc carbamate.

OptimizedWorkflow SM N-Boc-3-pyrrolidinol Int Intermediate Ester (Yield > 85%) SM->Int Step 1: Alkylation Step1 Ethyl Bromoacetate NaH, THF, 0°C to RT Step1->Int Prod tert-Butyl 3-(2-hydroxyethoxy) pyrrolidine-1-carboxylate (Overall Yield > 80%) Int->Prod Step 2: Reduction Step2 LiBH4, THF/MeOH 0°C to RT Step2->Prod

Fig 2. Optimized two-step synthesis via an ester intermediate and chemoselective reduction.

Part 2: Quantitative Method Comparison

To justify the two-step workflow, review the comparative data of the three most common synthetic strategies for this molecule.

Synthesis StrategyReagentsOverall YieldKey Impurities / Side ReactionsScalability
Direct Alkylation 2-Bromoethanol, NaH< 20%Ethylene oxide (gas), unreacted starting materialPoor
Protected Ether 2-(Benzyloxy)ethyl bromide, NaH H2/Pd-C60–70%Benzyl ether cleavage byproducts, catalyst poisoningModerate
Two-Step Ester (Optimized) Ethyl bromoacetate, NaH LiBH4> 80% Trace over-reduction (highly rare with LiBH4)Excellent

Part 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each physical action is provided to ensure you understand the mechanistic purpose of the step.

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Mechanistic Rationale: Ethyl bromoacetate is highly reactive. By pre-forming the alkoxide of the pyrrolidinol at 0 °C, we create a potent nucleophile that will rapidly attack the alpha-carbon of the bromoacetate upon addition, minimizing any alpha-deprotonation of the ester.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon). Add N-Boc-3-pyrrolidinol (1.0 equivalent) and anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portionwise.

    • Validation: You will observe immediate hydrogen gas evolution. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise over 10 minutes [2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (stains strongly with KMnO4) should be completely consumed, replaced by a higher-Rf spot.

  • Workup: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude ester can usually be carried forward without column chromatography.

Step 2: Chemoselective Reduction to Target Molecule

Mechanistic Rationale: LiBH4 is electrophilically activated by the lithium cation coordinating to the ester carbonyl oxygen. This pulls electron density away from the carbon, allowing the mild borohydride to attack. The Boc carbamate carbonyl is less nucleophilic toward lithium and is shielded by resonance from the nitrogen, protecting it from reduction[1, 3].

  • Preparation: Dissolve the crude ester from Step 1 (1.0 equivalent) in anhydrous THF (0.15 M). Cool to 0 °C under N2.

  • Reduction: Add LiBH4 (2.0 M solution in THF, 1.5 equivalents) dropwise.

    • Pro-Tip: The addition of a catalytic amount of Methanol (0.1 equivalents) can accelerate the reduction by forming a more reactive alkoxyborohydride species.

  • Propagation: Stir the mixture at room temperature for 4–12 hours.

    • Validation: Monitor via LC-MS. Look for the disappearance of the ester mass and the appearance of the target mass (often observed as the [M+H-tBu]+ or[M+Na]+ adduct).

  • Workup: Cool to 0 °C and carefully quench with 1M NaOH (or saturated NH4Cl). Causality: Boron complexes can trap the product alcohol. Basic or mildly acidic aqueous quenching breaks these boron-oxygen bonds, releasing the free alcohol.

  • Isolation: Extract with EtOAc (3x). Wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, gradient of Hexanes to EtOAc) to yield the pure tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate as a clear oil.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. "Reduction of ester 16 with a LiBH4/EtOH system gave the novel alcohol 17 in 88% yield." Royal Society of Chemistry.
  • WO1998058934A1 - Novel 2-(iminomethyl)amino-phenyl derivatives, preparation, application as medicines and compositions containing same. Google Patents. (Demonstrates the alkylation of substituted phenols/alcohols with ethyl bromoacetate).
  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. PMC / National Institutes of Health. (Validates the chemoselective reduction of esters to alcohols in the presence of Boc carbamates using LiBH4).
Optimization

Technical Support Center: Troubleshooting Low Solubility of tert-Butyl 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and formulation scientists. We will explore the underlying chemical principles governing its solubility and provide actionable, step-by-step protocols to overcome these issues in your experiments.

Understanding the Molecule: A Balancing Act of Polarity

The solubility of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in aqueous media is governed by a delicate interplay between its hydrophilic and hydrophobic regions. The pyrrolidine ring, ether linkage, and terminal hydroxyl group are polar and capable of hydrogen bonding with water. However, the bulky and nonpolar tert-butyl carbamate (Boc) protecting group significantly increases the molecule's lipophilicity, which can lead to poor aqueous solubility. This structural duality is a common challenge for many drug candidates.[1][2]

Below is a summary of the key physicochemical properties that influence the solubility of this compound.

PropertyInfluence on Aqueous Solubility
Boc Protecting Group The bulky, nonpolar tert-butyl group is the primary contributor to low water solubility.
Hydroxyl (-OH) Group The terminal alcohol is a hydrogen bond donor and acceptor, promoting interaction with water.
Ether (-O-) Linkage The ether oxygen can act as a hydrogen bond acceptor, contributing to hydrophilicity.
Pyrrolidine Ring The nitrogen within the ring system can also participate in hydrogen bonding.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in a simple aqueous buffer have failed. What is the first step I should take?

A1: Initial Solubility Assessment and the "Like Dissolves Like" Principle

The first step is to systematically assess the compound's solubility in a range of solvents with varying polarities. This is guided by the principle of "like dissolves like."[1] Given the molecule's mixed polarity, a good starting point is to test its solubility in common polar aprotic and protic organic solvents before attempting complex aqueous formulations.

Recommended Initial Solubility Screening:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Polar Protic Solvents: Methanol, Ethanol

Many Boc-protected pyrrolidines demonstrate good solubility in these types of organic solvents.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "shake-flask" method is a reliable technique for determining equilibrium solubility.[1]

  • Preparation: Add an excess amount of the compound to several vials, ensuring undissolved solid is visible.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Express the solubility in units such as mg/mL or g/L.

This initial screening will provide a baseline understanding of the compound's solubility characteristics and inform further formulation strategies.

Q2: I need to prepare an aqueous stock solution for my biological assay. How can I improve the aqueous solubility of my compound?

A2: Leveraging Co-solvents and pH Adjustment

For many research applications, creating an aqueous stock solution is essential. If direct dissolution in buffers is problematic, the use of co-solvents is a common and effective strategy.[3]

dot

G cluster_0 Troubleshooting Workflow Start Start Assess_Solubility Initial Solubility Assessment (Q1) Start->Assess_Solubility Co_Solvent Co-Solvent Strategy (Q2) Assess_Solubility->Co_Solvent Low Aqueous Solubility pH_Adjustment pH Adjustment (Q2) Co_Solvent->pH_Adjustment Inadequate Solubility Success Success Co_Solvent->Success Solubility Achieved Advanced_Formulation Advanced Formulation (Q3, Q4) pH_Adjustment->Advanced_Formulation Still Insoluble pH_Adjustment->Success Solubility Achieved Advanced_Formulation->Success Solubility Achieved Failure Failure Advanced_Formulation->Failure Persistent Issues

Caption: A workflow diagram for troubleshooting solubility issues.

Co-solvent Strategy:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

Experimental Protocol: Preparing an Aqueous Stock Solution with a Co-solvent

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution into your aqueous buffer.

  • Observation: After each dilution step, visually inspect the solution for any signs of precipitation.

  • Final Concentration: The highest concentration that remains clear is your working stock solution. It is crucial to keep the final concentration of the co-solvent in your assay below a level that could affect the biological system (typically <1%).

pH Adjustment:

While tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate does not have readily ionizable groups, the pyrrolidine nitrogen has a pKa that can be influenced by its substituent. Adjusting the pH of the aqueous medium can sometimes improve solubility, although this is generally more effective for compounds with acidic or basic functional groups.[3] It is worth exploring a pH range to see if it impacts solubility.

Q3: My compound is still precipitating out of solution, even with co-solvents. What are more advanced formulation strategies I can try?

A3: Exploring Surfactants and Lipid-Based Formulations

When simple co-solvent systems are insufficient, more advanced formulation techniques are necessary. These often involve creating specific delivery systems to encapsulate or solubilize the compound.

Surfactant-Based Formulations:

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[5]

Commonly Used Surfactants:

  • Tween 80

  • Polyoxyethylated castor oil

  • Solutol HS-15[5]

Lipid-Based Drug Delivery Systems (LBDDS):

LBDDS are particularly effective for lipophilic drugs.[5][6] These formulations can enhance solubility and improve absorption in biological systems.[7] Examples include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium under gentle agitation.[6][8]

  • Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants.[6][8]

Q4: Are there any solid-state approaches to improve the solubility and dissolution rate of my compound?

A4: Particle Size Reduction and Amorphous Solid Dispersions

Modifying the physical form of the solid compound can significantly impact its dissolution rate and, consequently, its apparent solubility.

Particle Size Reduction:

Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][9]

Techniques for Particle Size Reduction:

  • Micronization: This process reduces particle size to the micron range using techniques like jet milling.[3][6]

  • Nanosuspensions: These are colloidal dispersions of drug particles at the nanoscale, which can be produced by methods such as wet milling or high-pressure homogenization.[4][6]

Amorphous Solid Dispersions (ASDs):

Most poorly soluble compounds exist in a stable crystalline form. Converting the crystalline API into a higher-energy amorphous state can enhance its solubility.[4][6] In an ASD, the drug is dispersed within a polymer matrix.

Common Methods for Preparing ASDs:

  • Spray Drying [7]

  • Hot-Melt Extrusion [4]

dot

G cluster_0 Solubility Enhancement Strategies Strategies Initial Approaches Co-solvents (DMSO, Ethanol) pH Adjustment Advanced Formulations Surfactants (Tween 80) Lipid-Based Systems (SEDDS) Solid-State Modifications Particle Size Reduction (Micronization) Amorphous Solid Dispersions

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1]. This bifunctional building block features an acid-labile Boc-protected pyrrolidine nitrogen and a reactive primary alcohol tethered via an ethoxy linker.

Because the primary alcohol is the principal site for structural elaboration (e.g., PROTAC linker assembly or scaffold decoration), this guide focuses on troubleshooting and optimizing the two most common coupling pathways: Steglich Esterification (for ester linkages) and the Mitsunobu Reaction (for ether/C-N linkages).

Section 1: Esterification Workflows (Steglich Coupling)

When coupling the primary alcohol of this intermediate with a carboxylic acid, traditional Fischer esterification is strictly prohibited due to the highly acidic conditions that will cleave the Boc protecting group[2]. The Steglich esterification provides a mild, neutral alternative.

Frequently Asked Questions

Q: Why am I getting low yields and difficult purifications when using DCC as my coupling agent? A: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Without a superior nucleophilic catalyst, this intermediate undergoes an irreversible intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea (an O-to-N acyl shift)[2]. Furthermore, DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove via filtration or chromatography[3]. Solution: Switch to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and catalytic 4-dimethylaminopyridine (DMAP). DMAP outcompetes the rearrangement by rapidly forming a highly electrophilic N-acylpyridinium intermediate, while EDC produces a water-soluble urea byproduct easily removed during aqueous workup[4].

Q: How much DMAP is required, and does it affect the reaction rate? A: While DMAP is often termed a "catalyst," using stoichiometric or excess amounts (up to 3.0 equivalents) significantly accelerates the reaction rate for primary alcohols, often driving the reaction to completion in under 45 minutes at 40–45 °C[4]. DMAP possesses much greater nucleophilicity than the primary alcohol, ensuring the active ester is formed instantly[2].

Quantitative Performance Data

Table 1: Expected Yields and Reaction Times for Steglich Esterification (Data synthesized from standardized EDC/DMAP protocols)[3][4][5]

Alcohol Substrate TypeCoupling AgentCatalystTemperatureTimeExpected Yield
Primary (e.g., 2-hydroxyethoxy) EDC·HCl (1.5 eq)DMAP (3.0 eq)40–45 °C45 min80–95%
Primary (Unoptimized) DCC (1.1 eq)NoneRoom Temp12 h<50% (N-acylurea shift)
Secondary (Sterically hindered) EDC·HCl (1.5 eq)DMAP (3.0 eq)Room Temp24 h70–90%
Optimized Protocol: EDC/DMAP Steglich Esterification

Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the target carboxylic acid (1.2 equiv.) in anhydrous acetonitrile or dichloromethane (0.1 M)[2].

  • Catalysis: Add EDC·HCl (1.5 equiv.) and DMAP (3.0 equiv.) to the solution. Stir for 5 minutes. Causality: This pre-activation ensures the complete conversion of the acid to the N-acylpyridinium active ester before the alcohol is introduced, preventing side reactions[4].

  • Coupling: Add tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.0 equiv.). Clamp the flask in a water bath pre-heated to 40–45 °C and stir for 45 minutes[4].

  • Self-Validation Check: Monitor via TLC (stain with ninhydrin or KMnO4). If the primary alcohol persists after 45 minutes, verify the pH of the mixture; trace acidic impurities from the solvent may have protonated and neutralized the DMAP catalyst.

  • Workup: Perform an acid-base extraction using saturated aqueous NaHCO3 followed by brine. Critical: Do not wash with 1M HCl, as this will prematurely deprotect the Boc group on the pyrrolidine ring.

Steglich Acid Carboxylic Acid + EDC O_Acyl O-Acylurea Intermediate Acid->O_Acyl Activation Acyl_Pyr N-Acylpyridinium Active Ester O_Acyl->Acyl_Pyr + DMAP (Fast) DeadEnd N-Acylurea (Dead End) O_Acyl->DeadEnd O-to-N Shift (Without DMAP) Product Ester Product + Urea Byproduct Acyl_Pyr->Product + Primary Alcohol (- DMAP)

Mechanistic pathway of Steglich esterification highlighting DMAP catalysis.

Section 2: Etherification & C-N Bond Formation (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful redox-condensation method for converting the primary alcohol of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate into ethers or substituted amines with complete stereochemical inversion (though irrelevant for this achiral primary alcohol)[6][7].

Frequently Asked Questions

Q: My Mitsunobu reaction is stalling, and I recover mostly unreacted primary alcohol. What is the cause? A: The Mitsunobu reaction is highly sensitive to the acidity of the nucleophile. The betaine intermediate formed by PPh3 and DIAD/DEAD must deprotonate the nucleophile to proceed. If your nucleophile (HA) has a pKa greater than 11, the deprotonation fails, and the reaction will stall[7]. Ensure you are using sufficiently acidic phenols, imides, or sulfonamides.

Q: How do I minimize byproduct contamination from triphenylphosphine oxide and hydrazine? A: The standard Mitsunobu reaction suffers from poor atom economy, generating stoichiometric amounts of phosphine oxide and hydrazine byproducts that severely complicate column chromatography[8]. To optimize this, utilize resin-supported triphenylphosphine (PS-PPh3) and di-tert-butylazodicarboxylate (DBAD). The phosphine oxide remains on the solid support and is removed by simple filtration[9].

Quantitative Performance Data

Table 2: Mitsunobu Reaction Performance Metrics for Aliphatic Alcohols (Data derived from automated parallel synthesis optimization)[9]

Precursor ClassReagents UsedSuccess RateAverage YieldStandard Deviation
Aliphatic Primary Alcohols PS-PPh3 / DBAD100%71%±17%
Phenolic Nucleophiles PS-PPh3 / DBADN/A60%±19%
Tertiary Alcohols PPh3 / DIAD0%0%N/A
Optimized Protocol: Mitsunobu Coupling

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.0 equiv.), the acidic nucleophile (1.1 equiv., pKa < 11), and PPh3 (1.2 equiv.) in anhydrous THF[6].

  • Thermal Control: Cool the mixture strictly to 0 °C in an ice bath. Causality: The betaine intermediate is highly reactive and prone to side reactions or degradation if formed at room temperature. Cooling ensures controlled formation of the oxyphosphonium salt[6].

  • Activation: Add DIAD or DEAD (1.2 equiv.) dropwise over 10 minutes[6].

  • Self-Validation Check: The reaction mixture typically transitions to a yellow/orange color upon DIAD addition, indicating the formation of the active betaine intermediate. As the nucleophile displaces the oxyphosphonium group, the solution should gradually become pale or clear. If the deep yellow color persists indefinitely without product formation (verify via LC-MS), the nucleophile's pKa is likely too high to protonate the betaine[7].

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–12 hours. Concentrate under reduced pressure and purify via flash column chromatography to separate the product from PPh3O[8].

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Nucleophilic Attack Protonated Protonated Betaine + Nu- Betaine->Protonated + Acidic Nucleophile (Nu-H) Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Protonated->Oxyphosphonium + Primary Alcohol Product Coupled Product + PPh3O + Hydrazine Oxyphosphonium->Product SN2 Displacement by Nu-

Stepwise redox-condensation mechanism of the Mitsunobu reaction.

References

  • Steglich esterification - Grokipedia . grokipedia.com. 3

  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications . researchgate.net.8

  • Standardization Protocols and Optimized Precursor Sets for the Efficient Application of Automated Parallel Synthesis to Lead Optimization: A Mitsunobu Example - ACS Publications . acs.org. 9

  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem . benchchem.com. 6

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . rsc.org. 7

  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives - Benchchem . benchchem.com. 4

  • Quality Carboxyl Products | Aaronchem . aaronchem.com. 1

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . rsc.org.2

  • An overview of current trend in esters synthesis - American Institute of Chemists . theaic.org. 5

Sources

Optimization

overcoming steric hindrance in 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate substitutions

A Guide for Synthetic Chemists on Overcoming Steric Hindrance in 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate Reactions Welcome to the technical support guide for navigating the challenges associated with nucleophilic su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic Chemists on Overcoming Steric Hindrance in 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate Reactions

Welcome to the technical support guide for navigating the challenges associated with nucleophilic substitutions on the N-Boc-3-(2-hydroxyethoxy)pyrrolidine scaffold. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve your synthetic goals.

Introduction: Understanding the Challenge

The substitution at the C3 position of the pyrrolidine ring presents a significant synthetic hurdle. The reaction's success is often impeded by substantial steric hindrance, a phenomenon where the three-dimensional size and shape of a molecule obstruct a reaction.[1][2] In this specific substrate, the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, combined with the pyrrolidine ring's own geometry and the C3 side-chain, creates a sterically congested environment. This "shielding" of the electrophilic carbon makes it difficult for a nucleophile to approach for a standard S_N2 backside attack, often leading to low or no yield.[3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my S_N2 substitution reaction on N-Boc-3-(2-hydroxyethoxy)pyrrolidine failing?

Answer: The primary reason for failure is the significant steric hindrance around the C3 carbon. An S_N2 reaction requires the nucleophile to attack the carbon atom from the side opposite the leaving group (a "backside attack").[5] Several factors in your substrate make this difficult:

  • Substrate Structure: The target carbon is secondary and part of a five-membered ring, which already imposes conformational constraints.

  • N-Boc Group: The tert-butyl group is exceptionally bulky and can shield the C3 position, preventing the nucleophile's approach.

  • Leaving Group: The native hydroxyl (-OH) group is a very poor leaving group and must be chemically activated before any substitution can occur.[6][7]

`dot graph "Steric_Hindrance_Diagram" { layout="neato"; node [shape=none, margin=0]; edge [style=invis];

// Main structure node sub [label="", image="https://i.imgur.com/gK9fI5G.png", pos="0,0!"];

// Labels with positions relative to the image Boc [label="Bulky N-Boc Group\nShields this face", pos="-2.5,1.5!", fontcolor="#202124"]; C3 [label="C3: Secondary Carbon\n(Reaction Center)", pos="1.2,-0.5!", fontcolor="#202124"]; SideChain [label="Side-Chain\nAdds further bulk", pos="2.8,1.2!", fontcolor="#202124"]; Approach [label="Hindered Nucleophilic\nApproach", shape=none, fontcolor="#EA4335", pos="-1.5,-2.2!"];

// Invisible edges to position labels sub -- Boc; sub -- C3; sub -- SideChain; } ` Caption: Sources of steric hindrance on the substrate.

Q2: What are the best methods to activate the C3 hydroxyl group?

Answer: To make the hydroxyl group a viable leaving group, you must convert it into a species that can stabilize a negative charge. Two primary strategies are recommended:

  • Conversion to a Sulfonate Ester (Tosylate/Mesylate): This is a robust, two-step approach. First, you react the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This forms a tosylate or mesylate, which are excellent leaving groups. The subsequent S_N2 reaction is then performed in a separate step. This method is reliable but adds an extra step to your synthesis.

  • In-situ Activation via the Mitsunobu Reaction: The Mitsunobu reaction is a powerful one-pot method for converting alcohols, particularly secondary alcohols, with clean inversion of stereochemistry, which is characteristic of an S_N2 mechanism.[8][9] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in the presence of the nucleophile.[8][10] This is often more efficient for sterically hindered systems compared to the sulfonate ester route.[9]

Troubleshooting Guide: Low to No Product Yield

Problem: I've activated the hydroxyl group, but my substitution with a nucleophile still gives low yields.

This is a common scenario. Once the leaving group is in place, the rate-limiting step is often the sterically hindered nucleophilic attack. Here are the key variables to optimize.

Possible Cause A: Suboptimal Reaction Conditions

The choice of solvent and temperature is critical for S_N2 reactions.

  • Explanation: S_N2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[11] These solvents can dissolve the reactants but do not form a strong "solvent cage" around the nucleophile through hydrogen bonding.[11] This leaves the nucleophile "naked" and more reactive. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but excessive heat may favor elimination (E2) side reactions.

  • Solution: Systematically vary solvent and temperature.

ParameterRecommendationRationale
Solvent Switch to or screen DMF, DMSO, or Acetonitrile.These polar aprotic solvents enhance nucleophilicity.[11]
Temperature Start at room temperature, then incrementally increase to 50-80 °C.Balances the need for sufficient activation energy against the risk of promoting elimination side reactions.
Concentration For some hindered reactions, higher concentrations can increase reaction rates.[12]Increased molecular collisions can favor the desired pathway. Sonication has also been reported to accelerate hindered Mitsunobu reactions.[12]
Possible Cause B: The Mitsunobu Reaction is Inefficient

Standard Mitsunobu conditions can fail for highly hindered alcohols.

  • Explanation: The formation of the key oxyphosphonium intermediate may be slow or incomplete. Furthermore, the purification can be challenging due to byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

  • Solution: Employ a modified Mitsunobu protocol.

For sterically demanding alcohols, using a more acidic pronucleophile, such as p-nitrobenzoic acid, can significantly improve yields.[10][13] The reaction proceeds with inversion, and the resulting ester can then be hydrolyzed to the inverted alcohol or used to introduce other nucleophiles.

Validated Protocol: Modified Mitsunobu Inversion of a Hindered Secondary Alcohol

This protocol is adapted from a reliable procedure for hindered systems.[13]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-3-(2-hydroxyethoxy)pyrrolidine substrate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. For very hindered systems, gentle warming to 40 °C may be required.[13]

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of a nonpolar solvent (e.g., diethyl ether).

    • The triphenylphosphine oxide and hydrazide byproducts will often precipitate and can be removed by filtration.[13]

    • Purify the filtrate using silica gel chromatography to isolate the inverted p-nitrobenzoate ester.

  • Hydrolysis (if desired): Cleave the ester using a base like NaOH or K₂CO₃ in methanol/water to yield the final product with inverted stereochemistry.

`dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Low/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLG [label="Is the -OH group activated?"]; ActivateOH [label="Activate -OH Group", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Tosylate [label="1. Convert to Tosylate/Mesylate"]; Mitsunobu [label="2. Use Mitsunobu Reaction"]; Optimize [label="Optimize S_N2 Conditions"]; Solvent [label="Change to Polar Aprotic Solvent\n(DMF, DMSO)"]; Temp [label="Increase Temperature\n(e.g., 50-80 °C)"]; ModMitsu [label="Use Modified Mitsunobu\n(e.g., p-nitrobenzoic acid)"]; Success [label="Product Obtained", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckLG; CheckLG -> ActivateOH [label="No"]; ActivateOH -> Tosylate; ActivateOH -> Mitsunobu; CheckLG -> Optimize [label="Yes"]; Optimize -> Solvent; Optimize -> Temp; Optimize -> ModMitsu [label="If using Mitsunobu"]; Solvent -> Success; Temp -> Success; ModMitsu -> Success; } ` Caption: Workflow for troubleshooting low-yield substitution reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. Available at: [Link]

  • Magesh, S., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available at: [Link]

  • University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution. Available at: [Link]

  • Gharpure, S. (2025). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. Available at: [Link]

  • Wolfe, J. P., et al. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. Available at: [Link]

  • OrgoSolver. Reactions of Alcohols. Available at: [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459. Available at: [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2021). Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • Gharpure, S. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

minimizing degradation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate during long-term storage

Technical Support Center: tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. By understanding the potential degradation pathways and implementing proper storage and handling protocols, users can minimize compound loss and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate and what are its primary applications?

A1: Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a 2-hydroxyethoxy substituent. This compound is primarily used as an intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure allows for a variety of chemical transformations.[1]

Q2: What are the main factors that can cause this compound to degrade?

A2: The primary factors contributing to the degradation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate are exposure to acidic conditions, moisture, high temperatures, light, and oxygen.[2][3][4] These factors can lead to the cleavage of the Boc protecting group, oxidation of the alcohol, or other undesirable side reactions.

Q3: How can I visually assess the quality of my stored compound?

A3: While a visual inspection is not a substitute for analytical testing, signs of degradation can include a change in color (e.g., yellowing or browning), cloudiness in what should be a clear liquid or dissolved solid, or the presence of solid precipitates in a liquid sample.[5] Any noticeable change in the physical appearance of the compound warrants further investigation with analytical methods.

Q4: What is the expected shelf-life of this compound under optimal conditions?

A4: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (see Table 1), the compound is expected to remain stable for an extended period. However, it is crucial to date the compound upon receipt and opening to track its age.[3] Regular purity checks are recommended for long-term stored materials, especially before use in sensitive applications.

Troubleshooting Guide

Problem 1: My NMR/LC-MS analysis shows the presence of a new, more polar impurity after storing the compound.

  • Possible Cause: This is often indicative of the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions, resulting in the formation of the free amine, which is significantly more polar.[6][7][8] Even trace amounts of acidic impurities in the storage container or solvent can catalyze this degradation over time.

  • Troubleshooting Steps:

    • Verify pH: If the compound is in solution, check the pH. An acidic environment (pH < 4-6) can promote Boc cleavage.[6]

    • Solvent Purity: Ensure that any solvents used for storage are of high purity and free from acidic contaminants.

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic species from atmospheric moisture and CO2.[2]

    • Analytical Confirmation: Use LC-MS to confirm the mass of the impurity, which should correspond to the deprotected pyrrolidine derivative.

Problem 2: I'm observing a decrease in the expected product yield in a reaction where the hydroxyl group is the reactive site.

  • Possible Cause: The hydroxyl group of the 2-hydroxyethoxy moiety may have undergone oxidation. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[9] This can be initiated by exposure to atmospheric oxygen, especially in the presence of trace metal impurities or light.

  • Troubleshooting Steps:

    • Inert Storage: Always store the compound under an inert atmosphere to minimize contact with oxygen.[2]

    • Light Protection: Store the compound in an amber vial or otherwise protected from light, which can catalyze oxidation reactions.[3]

    • Container Material: Use high-quality, clean glass containers to avoid contamination with metal ions that can promote oxidation.

    • Analytical Detection: Analyze the sample by techniques such as GC-MS or LC-MS to look for masses corresponding to the aldehyde or carboxylic acid derivatives.

Problem 3: The compound, which is typically an oil or low-melting solid, has changed in viscosity or appearance.

  • Possible Cause: This could be due to slow polymerization or the absorption of moisture. The presence of water can lead to hydrolysis of the carbamate.[1]

  • Troubleshooting Steps:

    • Moisture Control: Ensure the compound is stored in a tightly sealed container with a desiccant if necessary.[10][11]

    • Proper Sealing: Use high-quality septa or caps to prevent moisture ingress, especially for containers that are accessed frequently.

    • Water Content Analysis: If feasible, determine the water content of the material using Karl Fischer titration.

Recommended Storage and Handling Protocols

To ensure the long-term stability of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, adhere to the following protocols from the moment of receipt.

Experimental Workflow for Compound Handling and Storage

G cluster_receipt Receiving cluster_prep Preparation for Storage cluster_storage Long-Term Storage cluster_retrieval Usage and Retrieval receive Receive Compound inspect Visually Inspect Container for Damage receive->inspect log Log Receipt Date, Lot Number, and Initial Appearance inspect->log aliquot Aliquot into Smaller, Appropriately Sized Vials log->aliquot purge Purge with Inert Gas (Argon or Nitrogen) aliquot->purge seal Seal Tightly with High-Quality Caps purge->seal label_vial Label Vials Clearly (Name, Date, Concentration) seal->label_vial store Store at Recommended Temperature in the Dark label_vial->store segregate Segregate from Incompatible Chemicals (e.g., Strong Acids) store->segregate equilibrate Allow Vial to Equilibrate to Room Temperature Before Opening segregate->equilibrate use Use in Inert Atmosphere (Glovebox or Schlenk Line) equilibrate->use reseal Purge Headspace and Reseal Promptly use->reseal reseal->store Return to Storage

Caption: Workflow for optimal handling and storage of the compound.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows down the rate of potential degradation reactions.[2][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the hydroxyl group and minimizes contact with atmospheric moisture and CO2.[2]
Light Store in the dark (Amber vials)Protects against light-catalyzed degradation pathways.[3][5]
Container Tightly sealed, high-quality glass vialsPrevents contamination and moisture ingress.[10][11]
Handling Equilibrate to room temperature before openingPrevents condensation of atmospheric moisture inside the cold vial.

Potential Degradation Pathways

The two primary degradation pathways for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate are acid-catalyzed hydrolysis of the Boc group and oxidation of the primary alcohol.

DegradationPathways cluster_main cluster_hydrolysis Pathway 1: Acid-Catalyzed Hydrolysis cluster_oxidation Pathway 2: Oxidation Start Start Compound Protonation Protonation of Carbamate Carbonyl Start->Protonation H⁺ (Acid) Moisture Ox1 Oxidation of Primary Alcohol Start->Ox1 [O] (Air, Light) Metal Traces LossOfTB Loss of tert-Butyl Cation Protonation->LossOfTB Decarboxylation Decarboxylation LossOfTB->Decarboxylation Product1 3-(2-hydroxyethoxy)pyrrolidine (Deprotected Amine) Decarboxylation->Product1 Aldehyde Intermediate Aldehyde Ox1->Aldehyde Ox2 Further Oxidation Aldehyde->Ox2 Product2 Carboxylic Acid Derivative Ox2->Product2

Caption: Primary degradation pathways of the target compound.

Analytical Methods for Quality Control

Regularly assessing the purity of the compound is essential. The following table outlines recommended analytical techniques for detecting the parent compound and its potential degradation products.

Analytical TechniquePurposeDetectable Species
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of parent compound and degradation products.[12][13][14]Parent compound, deprotected amine, carboxylic acid derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products by mass.Parent compound, deprotected amine, aldehyde intermediate, carboxylic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.Can distinguish between the parent compound and its degradation products based on chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities or degradation products.[15]Can be used for certain derivatives, though carbamates can be thermally labile.[12]

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Guidechem. (2023, March 28).
  • Benchchem. Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
  • Vanderbilt University Medical Center. Managing Chemical Retention and Storage.
  • EvitaChem. Buy Tert-butyl 3-(2-ethoxyethoxy)
  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Indiana University.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • TCI AMERICA. (2018, July 6).
  • Fisher Scientific. (2012, March 14).
  • Benchchem.
  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (2006, December).
  • ACS Publications. (2022, January 13).
  • OSTI.gov. (2018, May 9).
  • Agilent.
  • Thermo Fisher Scientific. (2014, September 12).
  • ACS Omega. (2022, March 30).
  • SAFETY D
  • United Initiators. (2018, July 10).
  • American Chemical Society. (2021, June 25).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • EPA. Method 632.
  • IntechOpen. (2022, November 2).
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
  • ACS Publications. (2009, July 13). Ethanol Oxidation: Kinetics of the α-Hydroxyethyl Radical + O 2 Reaction.
  • Wikipedia.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Organic Chemistry Portal. tert-Butyl Ethers.
  • HDH Pharma Inc. tert-Butyl 3-(2-methoxyethoxy)
  • NextSDS. (R)-tert-butyl 3-(2-hydroxyethyl)
  • Taylor & Francis.
  • MilliporeSigma. tert-butyl (2S,3R)-2-(aminomethyl)
  • BLDpharm. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)
  • YouTube. (2016, May 2). Practice Problem: Oxidizing Agents.
  • ResearchGate. On the thermal decomposition of tert.-butyl hydroperoxide, its sensitivity to metals and its kinetics, studied by thermoanalytic methods.

Sources

Optimization

Technical Support Center: Troubleshooting tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Conversions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the most common synthetic bottlenecks encountered with tert-butyl 3-(2-hydroxyethoxy)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the most common synthetic bottlenecks encountered with tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate .

This bifunctional building block—featuring a Boc-protected pyrrolidine nitrogen and a primary alcohol tethered via an ethoxy chain—is highly versatile in drug discovery. However, its specific structural features often lead to incomplete conversion during three critical transformations: N-Boc deprotection, O-mesylation, and primary alcohol oxidation.

Below, we dissect the causality behind these failures, provide self-validating protocols, and offer structured FAQs to ensure your workflows achieve complete conversion.

Section 1: N-Boc Deprotection (Cleavage to the Free Amine)

Causality of Incomplete Conversion

Acid-catalyzed deprotection of the N-Boc group generates a highly reactive tert-butyl cation. If this cation is not properly scavenged, it can participate in reversible alkylation, stalling the forward progress of the reaction[1]. Furthermore, as the free pyrrolidine amine forms, it immediately protonates into a hydrochloride or trifluoroacetate salt. In non-polar solvents like dichloromethane (DCM), this salt can prematurely precipitate, trapping unreacted starting material inside the solid matrix and artificially halting conversion[1].

FAQs

Q: My deprotection stalls at 80% conversion using 20% TFA in DCM. Why? A: The reaction equilibrium is likely hampered by salt precipitation or an insufficient molar excess of acid. To resolve this, increase the TFA concentration (up to 50% v/v) or switch to 4M HCl in 1,4-dioxane, which often provides better solubility for the intermediate salts[1].

Q: Are there non-acidic alternatives if my substrate is acid-sensitive? A: Yes. Thermal deprotection in a continuous-flow system at high temperatures (e.g., 225 °C) in a THF/MeOH mixture has been shown to achieve clean, complete conversion without the need for acidic reagents, yielding the free amine directly[2].

Self-Validating Protocol: Standard TFA/DCM Deprotection
  • Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add 2.0 equivalents of a cation scavenger (e.g., anisole or thioanisole) to prevent re-alkylation[1].

  • Acidification: Cool the mixture to 0 °C. Dropwise, add an equal volume of pure Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v DCM:TFA ratio.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (ninhydrin stain).

  • Validation & Workup: Complete consumption of the starting material should occur within 2 hours. Concentrate in vacuo and co-evaporate with toluene three times to remove residual TFA[1].

BocTroubleshooting Start Incomplete Boc Deprotection Check Check Reagents (Anhydrous? Fresh TFA?) Start->Check Increase Increase Acid Eq. or Time Check->Increase Reagents OK Scavenger Add Scavenger (Anisole/Thiophenol) Increase->Scavenger Side Products Seen Thermal Thermal/Lewis Acid Cleavage Increase->Thermal Still Stalled Success Complete Conversion Increase->Success Works Scavenger->Success Thermal->Success

Workflow for diagnosing and resolving incomplete N-Boc deprotection.

Section 2: Activation of the Primary Alcohol (O-Mesylation)

Causality of Incomplete Conversion

Converting the primary alcohol to a mesylate is a prerequisite for many nucleophilic substitution workflows. Incomplete conversion here is almost exclusively tied to moisture and base selection . Methanesulfonyl chloride (MsCl) is highly hygroscopic; trace water hydrolyzes it into methanesulfonic acid and HCl[3]. Furthermore, using a weak base like pyridine often fails to fully neutralize the generated HCl, stalling the reaction.

FAQs

Q: I am seeing 20% unreacted starting material even after 12 hours with MsCl and pyridine. What should I change? A: Pyridine (pKa ~5.2) is often insufficiently basic to drive the mesylation of this specific ethoxy-linked primary alcohol to completion. Switch to Triethylamine (TEA, pKa ~10.7) or N,N-Diisopropylethylamine (DIPEA)[3].

Data Presentation: Base Comparison for Mesylation
Base ChoicepKa (Conjugate Acid)Conversion EfficiencyCommon Issues / Notes
Pyridine ~ 5.2Low to ModerateOften stalls at 70-80%; difficult to remove during workup[3].
Triethylamine (TEA) ~ 10.7High (>95%)Standard choice; rapid reaction. TEA-HCl salts precipitate clearly[3].
DIPEA ~ 10.5Very High (>98%)Best for sterically hindered environments; minimizes side-reactions.
Self-Validating Protocol: Optimized Mesylation
  • Preparation: Dissolve 1.0 equivalent of the starting material in strictly anhydrous DCM under an argon atmosphere. Cool to 0 °C.

  • Base Addition: Add 1.5 equivalents of anhydrous Triethylamine (TEA)[3].

  • Activation: Dropwise, add 1.2 equivalents of freshly distilled Methanesulfonyl chloride (MsCl). The solution will likely turn cloudy as TEA-HCl precipitates.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation: Quench with saturated aqueous NaHCO₃. If TLC shows incomplete conversion, verify the integrity of your MsCl reagent via ¹H NMR before repeating.

Section 3: Oxidation to the Aldehyde (Dess-Martin Periodinane)

Causality of Incomplete Conversion

The oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) is favored for its mild conditions and chemoselectivity[4]. However, a paradoxical issue frequently arises: ultra-pure DMP often results in sluggish, incomplete oxidation .

As demonstrated by Meyer and Schreiber, pure DMP undergoes ligand exchange with alcohols very slowly. The addition of exactly one equivalent of water partially hydrolyzes DMP into a monoacetoxy periodinane intermediate, which is significantly more reactive and dramatically accelerates the oxidation process[5][6].

FAQs

Q: My DMP oxidation is incredibly slow and leaves 30% starting material. Should I add more equivalents of DMP? A: No. Adding more pure DMP will not solve the kinetic bottleneck. Instead, intentionally add one equivalent of water to the reaction mixture. This forms the highly reactive intermediate and drives the ligand exchange with your primary alcohol to completion[6].

Q: How do I ensure I don't over-oxidize to the carboxylic acid? A: DMP is inherently incapable of over-oxidizing aldehydes to carboxylic acids under standard conditions, making it perfectly chemoselective for this transformation[4].

Self-Validating Protocol: Water-Accelerated DMP Oxidation
  • Preparation: Dissolve 1.0 equivalent of the starting material in wet DCM (or add exactly 1.0 equivalent of H₂O to anhydrous DCM).

  • Oxidant Addition: Add 1.2 equivalents of Dess-Martin Periodinane (DMP)[4].

  • Reaction: Stir vigorously at room temperature. The reaction mixture will become cloudy as the iodine(III) byproduct (iodinane) precipitates.

  • Validation: The reaction should reach complete conversion within 30–60 minutes (compared to several hours without water)[6].

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir until the organic layer is completely clear, then extract with DCM.

DMPMechanism PureDMP Pure DMP (Slow Oxidation) Water + 1 eq. H2O PureDMP->Water Hydrolyzed Partially Hydrolyzed DMP (Highly Reactive) Water->Hydrolyzed Complex Ligand Exchange with Primary Alcohol Hydrolyzed->Complex Product Aldehyde Product (Complete Conversion) Complex->Product

Mechanism of water-accelerated Dess-Martin Periodinane oxidation.

References

  • Troubleshooting incomplete Boc deprotection - Benchchem. 1

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - American Chemical Society. 2

  • Technical Support Center: Strategies for the Selective Mesylation of Polyols - Benchchem. 3

  • Dess-Martin periodinane - Organic Syntheses.4

  • Acceleration of the Dess-Martin Oxidation by Water - The Journal of Organic Chemistry (ACS). 6

Sources

Reference Data & Comparative Studies

Validation

tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate vs other Boc-protected pyrrolidines in organic synthesis

As a Senior Application Scientist, navigating the vast chemical space of bifunctional linkers requires more than just picking a scaffold off a shelf; it demands a mechanistic understanding of how a molecule's topology in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the vast chemical space of bifunctional linkers requires more than just picking a scaffold off a shelf; it demands a mechanistic understanding of how a molecule's topology influences its synthetic utility and biological performance. Pyrrolidines are privileged structures in medicinal chemistry, but the simple, unsubstituted ring often lacks the necessary vectors to bridge pharmacophores or optimize physicochemical properties.

This guide provides an in-depth, objective comparison of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (also known as 1-Boc-3-(2-hydroxyethoxy)pyrrolidine) against traditional Boc-protected pyrrolidines. By analyzing structural causality, synthetic reactivity, and application in targeted protein degradation (PROTACs) and kinase inhibitors, we establish a robust framework for selecting the optimal pyrrolidine scaffold.

Structural Causality: The Advantage of the Ether Extension

When designing a bifunctional linker, the choice of the exocyclic nucleophile dictates both the synthetic pathway and the final molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. General methods for the synthesis and functionalization of Boc-protected pyrrolidines dictate that orthogonal protection strategies are essential for iterative coupling sequences 1. Let us compare three common scaffolds:

  • 1-Boc-3-pyrrolidinol : Features a secondary alcohol directly attached to the ring. Direct nucleophilic substitution (SN2) or Mitsunobu reactions on this secondary carbon are sterically hindered by the adjacent ring methylene groups. This steric encumbrance often leads to competitive elimination (E2) pathways, drastically reducing yields.

  • 1-Boc-3-aminopyrrolidine : Features a primary amine. While excellent for amide couplings, the introduction of a basic amine alters the pKa and hydrogen-bond donor profile of the molecule, which can negatively impact membrane permeability or lead to off-target hERG liabilities.

  • 1-Boc-3-(2-hydroxyethoxy)pyrrolidine : The addition of the 2-hydroxyethoxy group provides a primary alcohol extended away from the steric bulk of the pyrrolidine ring. The ether oxygen acts as a hydrogen bond acceptor, lowering the overall lipophilicity (clogP) and improving aqueous solubility. This "PEG-like" extension is a critical factor in optimizing ADME properties for bulky molecules like PROTACs 2. Furthermore, ether linkages significantly enhance target selectivity by acting as flexible solvent vectors, as demonstrated in the optimization of SphK2 inhibitors 3.

Visualizing Synthetic Divergence

ScaffoldComparison BocPyrOH 1-Boc-3-pyrrolidinol (Secondary OH) Steric Steric Hindrance Low SN2 Yield BocPyrOH->Steric Direct Substitution BocPyrNH2 1-Boc-3-aminopyrrolidine (Primary NH2) Amide Amide Couplings (Rigid Linkers) BocPyrNH2->Amide Acylation BocPyrPEG 1-Boc-3-(2-hydroxyethoxy) pyrrolidine Versatile High-Yield O-Alkylation (Primary OH) BocPyrPEG->Versatile Mitsunobu/SN2 PROTAC PROTAC PEG Linkers & Solubilizing Vectors Versatile->PROTAC Enhanced Solubility

Logical comparison of Boc-protected pyrrolidine scaffolds and their synthetic outcomes.

Quantitative & Physicochemical Comparison

The use of high-purity PEGylated linkers is a prerequisite for minimizing batch variability and ensuring reproducibility in structure-activity relationship (SAR) studies . The table below summarizes the core differences between these building blocks.

ScaffoldExocyclic Reactive GroupSteric Hindrance (SN2)Relative Hydrophilicity (clogP impact)Primary Synthetic Application
1-Boc-3-(2-hydroxyethoxy)pyrrolidine Primary Alcohol (1°)Low High (Ether oxygen acts as HBA)PROTAC PEG linkers, flexible solvent vectors
1-Boc-3-pyrrolidinol Secondary Alcohol (2°)High Moderate Rigid core scaffolds, local H-bonding
1-Boc-3-aminopyrrolidine Primary Amine (1°)Low Low (Basic amine alters pKa)Direct amide/urea couplings

Self-Validating Experimental Protocols

To effectively utilize tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, the synthetic workflows must be robust. The following protocols are designed as self-validating systems, incorporating quality control (QC) checkpoints to ensure reaction fidelity. Similar strategies have been successfully employed in the discovery of complex kinase inhibitors, such as EGFR/HER2 Exon20 insertion inhibitors, where pyrrolidine rings direct solvent-facing vectors 5.

Protocol A: Functionalization via Mitsunobu Etherification

The primary alcohol of the 2-hydroxyethoxy group is ideal for Mitsunobu inversion/etherification with phenolic payloads.

Reagents:

  • tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (1.0 equiv)

  • Phenol derivative (target payload) (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the phenol derivative and PPh3 in anhydrous THF under an inert nitrogen atmosphere. Add the pyrrolidine building block.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The addition of DIAD must be performed dropwise at 0 °C because the formation of the betaine intermediate between PPh3 and DIAD is highly exothermic. Controlling the temperature prevents the degradation of the active species and minimizes the formation of hydrazine byproducts, ensuring the unhindered primary alcohol efficiently attacks the activated electrophile.

  • Addition: Add DIAD dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ 232.1) and the appearance of the product mass confirms the etherification. The lack of elimination byproducts (common when using 1-Boc-3-pyrrolidinol) validates the superiority of the ether-extended scaffold.

Protocol B: Boc Deprotection and Amide Coupling

Once the primary alcohol is functionalized, the Boc group is removed to expose the secondary amine for coupling to an E3 ligase ligand (e.g., in PROTAC synthesis).

Reagents:

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Dichloromethane (DCM) (0.1 M)

  • E3 Ligase Ligand (Carboxylic acid) (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology & Causality:

  • Deprotection: Dissolve the functionalized Boc-pyrrolidine in DCM. Add 4M HCl in 1,4-dioxane and stir at room temperature for 2 hours.

    • Causality: Deprotection is executed using HCl/Dioxane rather than Trifluoroacetic acid (TFA). TFA deprotection leaves residual trifluoroacetate salts, which can act as ion-pairing agents that artificially inflate lipophilicity or interfere with downstream biochemical assays (e.g., false positives in SPR or enzymatic assays). The HCl salt is volatile, easily removed under vacuum, and yields a clean amine hydrochloride ready for Schotten-Baumann or standard peptide coupling conditions.

  • Self-Validation (QC): Spot the crude concentrated salt on a TLC plate and stain with Ninhydrin. A dark purple/brown spot confirms the presence of the free secondary amine.

  • Activation: In a separate flask, dissolve the carboxylic acid and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active ester.

  • Coupling: Add the pyrrolidine HCl salt to the activated ester solution. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Visualizing the Experimental Workflow

ExpWorkflow cluster_0 Phase 1: Alcohol Functionalization cluster_1 Phase 2: Amine Deprotection & Coupling Start 1-Boc-3-(2-hydroxyethoxy) pyrrolidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3, 0°C to RT) Start->Mitsunobu Ether Aryl/Alkyl Ether Intermediate Mitsunobu->Ether QC: LC-MS [M+H]+ Deprotect Boc Deprotection (4M HCl/Dioxane, 2h) Ether->Deprotect AmineSalt Pyrrolidine HCl Salt (Clean, TFA-Free) Deprotect->AmineSalt QC: Ninhydrin (+) Coupling Amide Coupling (HATU, DIPEA, DMF) AmineSalt->Coupling Final Target Bifunctional Molecule (e.g., PROTAC) Coupling->Final QC: HPLC >95%

Step-by-step synthetic workflow for bifunctionalizing the 2-hydroxyethoxy pyrrolidine scaffold.

Conclusion

The selection of a pyrrolidine scaffold is a critical determinant of synthetic success and biological efficacy. While 1-Boc-3-pyrrolidinol and 1-Boc-3-aminopyrrolidine serve well for rigid, localized interactions, tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate offers unparalleled advantages when flexibility, reduced steric hindrance, and improved aqueous solubility are required. By understanding the causality behind its reactivity and employing self-validating protocols, medicinal chemists can reliably integrate this building block into advanced therapeutics like PROTACs and targeted kinase inhibitors.

References

  • Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS).
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
  • Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity.
  • High-Purity PEG Linkers - Next-Gen PROTAC Building Blocks. BOC Sciences.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Synthesis

For Distribution To: Researchers, scientists, and drug development professionals. Abstract The synthesis of novel chemical entities, particularly those serving as critical building blocks in drug discovery, demands rigor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of novel chemical entities, particularly those serving as critical building blocks in drug discovery, demands rigorous analytical validation to ensure identity, purity, and consistency. This guide provides an in-depth comparison of analytical methodologies for the validation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, a heterocyclic intermediate of pharmaceutical interest. We will focus on the primacy of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this application, offering a detailed experimental protocol, explaining the rationale behind methodological choices, and presenting a comparative analysis against alternative techniques such as NMR and HPLC-UV. This document is intended to serve as a practical, authoritative resource for scientists engaged in chemical synthesis and drug development, ensuring the generation of robust and reliable data packages for regulatory submission and further research.

Introduction: The Role of Synthesis Validation

tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a polar, functionalized pyrrolidine derivative. Its structure, featuring a Boc-protected amine, a secondary alcohol, and an ether linkage, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The successful synthesis and purification of this intermediate are paramount; however, the confirmation of its successful synthesis is a distinct, equally critical step.

Validation confirms that the intended molecular structure has been formed and that the material is free from significant levels of impurities, such as starting materials, by-products, or degradation products. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool in pharmaceutical analysis for its sensitivity, specificity, and ability to provide structural information.[1][2] This guide will dissect the application of LC-MS for the validation of our target compound, framed within the context of established regulatory expectations.[3][4][5]

Synthesis Context and Potential Impurities

To design a robust validation method, one must first understand the potential impurities that could arise from the synthetic route. A common pathway to synthesize the target compound involves the Williamson ether synthesis, reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a protected 2-hydroxyethyl halide, followed by deprotection.

A plausible synthetic route:

  • Deprotonation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Starting Material 1, SM-1) with a strong base (e.g., NaH).

  • Alkylation of the resulting alkoxide with 2-bromoethanol or a similar electrophile (Starting Material 2, SM-2).

Based on this route, potential process-related impurities could include:

  • Unreacted Starting Materials: tert-butyl 3-hydroxypyrrolidine-1-carboxylate (SM-1) and 2-bromoethanol (SM-2).

  • By-products: Dimerization products or products from side reactions.

  • Degradation Products: Loss of the tert-butoxycarbonyl (Boc) protecting group.

A successful validation method must be able to separate and detect the target compound from these potential contaminants.

The Gold Standard: LC-MS for Comprehensive Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this application due to its unparalleled sensitivity and specificity.[6][7] The liquid chromatography component separates the target compound from impurities based on their physicochemical properties, while the mass spectrometer provides highly accurate mass information, confirming identity and enabling quantification.[1][8]

The "Why": Causality in Method Design

Our target molecule, tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, is a polar compound.[9][10] This characteristic dictates many of our analytical choices.

  • Chromatography Mode: Due to the compound's polar nature, traditional reversed-phase (RP) chromatography may provide insufficient retention.[9][10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, designed specifically for the retention and separation of polar and hydrophilic compounds.[12]

  • Ionization Source: Electrospray Ionization (ESI) is the most suitable technique for polar molecules.[8][13][14] The presence of a basic nitrogen atom in the pyrrolidine ring allows for efficient protonation in positive ion mode, leading to the formation of a strong [M+H]⁺ ion.

Experimental Workflow and Protocol

The following protocol outlines a robust LC-MS method for the validation of the target compound's synthesis. This workflow is designed to be self-validating by incorporating system suitability tests and clear data acceptance criteria.

Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation cluster_decision Decision prep_sample Dissolve Synthesis Product in Mobile Phase A (100 µg/mL) lc_separation HILIC Separation (Gradient Elution) prep_sample->lc_separation prep_std Prepare Standard Solution of Target Compound (100 µg/mL) prep_std->lc_separation prep_spiked Prepare Spiked Sample (with potential impurities) prep_spiked->lc_separation ms_detection ESI-QTOF MS Detection (Positive Ion Mode, Full Scan) lc_separation->ms_detection Eluent Transfer process_data Extract Ion Chromatograms (EICs) for Target [M+H]⁺ & Impurities ms_detection->process_data validate_mass Confirm Mass Accuracy (< 5 ppm error) process_data->validate_mass validate_purity Calculate Peak Area % (Purity Assessment) process_data->validate_purity validate_identity Compare Retention Time with Authentic Standard process_data->validate_identity decision Pass / Fail? validate_mass->decision validate_purity->decision validate_identity->decision

Caption: LC-MS validation workflow from sample preparation to final decision.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the reference standard of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in Mobile Phase A to a final concentration of 1 mg/mL.

    • Working Standard: Dilute the stock solution to 100 µg/mL with Mobile Phase A.

    • Sample Solution: Dissolve the crude or purified synthesis product in Mobile Phase A to a final concentration of approximately 100 µg/mL.

    • Rationale: Using the initial mobile phase as the diluent prevents peak distortion and ensures compatibility with the LC system.

  • LC System Parameters (HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate, 0.1% Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Formate, 0.1% Formic Acid.

    • Gradient: 0-5 min, 100% A; 5-6 min, linear ramp to 100% B; 6-8 min, hold at 100% B; 8-8.1 min, return to 100% A; 8.1-10 min, re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: The amide column provides robust retention for polar analytes. The buffered mobile phase with formic acid ensures good peak shape and promotes efficient ionization.

  • MS System Parameters (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Full Scan (m/z 50-1000).

    • Rationale: A Quadrupole Time-of-Flight (Q-TOF) instrument provides high-resolution, accurate-mass data, which is crucial for confirming the elemental composition of the target molecule and any detected impurities.[15]

Data Interpretation: A Self-Validating System

A successful validation is confirmed by meeting the following criteria:

  • Identity Confirmation: The major peak in the sample chromatogram must have the same retention time (± 0.1 min) as the authentic standard.

  • Mass Verification: The mass spectrum of this peak must show a prominent ion corresponding to the protonated molecule ([M+H]⁺) of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (C₁₁H₂₁NO₄, Calculated [M+H]⁺ = 232.1543). The measured mass should be within 5 ppm of the calculated mass.

  • Purity Assessment: The peak area of the target compound should be >95% (or as per project specification) of the total peak area in the chromatogram.

  • Impurity Identification: Any other significant peaks should be investigated. Their accurate masses can be used to propose elemental formulas and tentatively identify them as the potential impurities listed in Section 2.

Comparative Analysis of Validation Techniques

While LC-MS is the preferred method, other techniques can provide orthogonal information. It is crucial for drug development professionals to understand the strengths and limitations of each.

Parameter LC-MS (ESI-QTOF) ¹H NMR (400 MHz) HPLC-UV (DAD)
Specificity Very High (Separation + Mass)High (Unique chemical shifts)Moderate (Relies on chromophore)
Sensitivity Very High (pg-ng level)Low (µg-mg level)Moderate (ng-µg level)
Structural Info Molecular Formula (from accurate mass), Fragmentation (MS/MS)Detailed ConnectivityNone
Quantitation Excellent (with standards)Good (with internal standard)Excellent (with standards)
Impurity Detection Excellent for knowns and unknownsGood for major impurities (>1%)Limited to chromophoric impurities
Throughput HighLowHigh
Key Limitation Requires ionizable analyte. Matrix effects can occur.[7]Low sensitivity, complex spectra for mixtures.Requires a UV-active chromophore (lacking in the target molecule).

As the table illustrates, HPLC with UV detection is unsuitable for this particular molecule due to the absence of a significant UV chromophore. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for definitive structural elucidation of the purified substance but lacks the sensitivity needed to detect trace-level impurities. LC-MS provides the optimal balance of specificity, sensitivity, and structural information required for robust validation of the synthesis.[16]

Conclusion and Recommendations

For the validation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate synthesis, a well-developed HILIC-LC/HRMS method is unequivocally the most authoritative and trustworthy approach. It provides unambiguous confirmation of the product's identity through accurate mass measurement and retention time matching, while simultaneously offering the high sensitivity required to detect and identify process-related impurities.

Recommendations for a Complete Validation Package:

  • Primary Validation: Utilize the detailed LC-MS protocol herein as the primary method for identity, purity, and impurity profiling.

  • Orthogonal Confirmation: For the final, purified batch, acquire a ¹H and ¹³C NMR spectrum to provide definitive, orthogonal confirmation of the molecular structure.

  • Regulatory Alignment: Ensure all method validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are formally documented in accordance with ICH Q2(R1) guidelines.[3][4][17]

By combining the power of high-resolution mass spectrometry with sound chromatographic principles, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful downstream applications in drug development.

References

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Juraschek, R., Dülcks, T., & Karas, M. (1999). Nanoelectrospray—more than just a simple miniaturized ESI source. Journal of the American Society for Mass Spectrometry, 10(4), 300-308. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Periat, A., Debrus, B., Rudaz, S., & Guillarme, D. (2012). LC-MS metabolomics of polar compounds. Journal of separation science, 35(21), 2941-2951. [Link]

  • Gika, H. G., & Wilson, I. D. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications (pp. 1-28). Royal Society of Chemistry. [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Psoma, A. K., et al. (2024). LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. Environmental Science and Pollution Research. [Link]

  • Van Berkel, G. J. (2013). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Journal of chemical education, 90(2), 194-205. [Link]

  • Vandenbroucke, I., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of pharmaceutical and biomedical analysis, 86, 179-191. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 63-70. [Link]

  • Sasic, S., & Ireland, C. (2026). Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals. Spectroscopy Online. [Link]

  • Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • Wolf, J., & Lioi, J. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. TrAC Trends in Analytical Chemistry, 106, 26-36. [Link]

Sources

Validation

Benchmarking tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in Targeted Protein Degradation Libraries

Executive Summary The advent of Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape. However, the design of the linker—the chemical tethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape. However, the design of the linker—the chemical tether bridging the protein of interest (POI) ligand and the E3 ligase ligand—remains a critical bottleneck. Historically, libraries relied on highly flexible polyethylene glycol (PEG) or alkyl chains. While synthetically tractable, these flexible linkers incur a massive entropic penalty upon ternary complex formation and frequently suffer from poor oral bioavailability.

The introduction of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate represents a paradigm shift toward "smart," semi-rigid linker architectures. By embedding a pyrrolidine core, this building block provides necessary conformational restriction, while its 2-hydroxyethoxy appendage maintains aqueous solubility and offers a highly versatile synthetic handle. This guide objectively benchmarks its performance against traditional linker alternatives and provides the experimental frameworks necessary to validate its efficacy.

The Mechanistic Rationale: Thermodynamics of Conformational Restriction

As an Application Scientist, it is crucial to look beyond mere structural connectivity and understand the thermodynamics driving PROTAC efficacy. The transition from a binary state to a productive ternary complex (POI–PROTAC–E3) is thermodynamically demanding.

Flexible linkers (e.g., PEG3) exist in a vast ensemble of conformations in solution. Forcing these flexible chains into the highly specific, rigid geometry required to mediate protein-protein interactions (PPIs) results in a severe loss of conformational entropy (-TΔS) . Conversely, ultra-rigid linkers (such as unsubstituted piperazines or alkynes) pre-organize the PROTAC, minimizing the entropic penalty. However, if the pre-organized vector is even slightly misaligned, the enthalpic strain (+ΔH) required to force the complex together can completely abrogate binding and lead to off-target toxicity .

The 3-(2-hydroxyethoxy)pyrrolidine scaffold occupies the optimal thermodynamic "Goldilocks" zone:

  • Pyrrolidine Core : The cyclic nitrogen-rich core restricts the rotatable bond count, pre-organizing the exit vector and significantly reducing the entropic penalty of binding .

  • 2-Hydroxyethoxy Arm : Acts as a localized flexibility buffer. It allows the terminal warhead to make micro-adjustments to avoid steric clashes, while the oxygen heteroatoms improve aqueous solubility and engage in solvent-exposed, water-bridged hydrogen bonding at the protein interface .

TPD_Pathway POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC (Pyrrolidine Linker) PROTAC->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasome Degradation Ub->Proteasome Recognition

Simplified PROTAC-mediated targeted protein degradation pathway highlighting ternary complex formation.

Benchmarking Data: Comparative Performance

To objectively evaluate tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, we benchmark its performance against standard linker archetypes within a representative VHL-recruiting PROTAC library. The data below synthesizes expected outcomes based on established structure-activity relationship (SAR) principles for nitrogen-rich, semi-rigid linkers.

Table 1: Comparative Linker Profiling in a Representative PROTAC Series
Linker ArchetypeRepresentative StructureEntropic Penalty (Ternary Complex)Aqueous Solubility (LogS)Cell Permeability (Papp)Relative Degradation (DC50)
Flexible PEG PEG3HighExcellentLowModerate (10-50 nM)
Flexible Alkyl C8 AlkylHighPoorModerateWeak (>100 nM)
Ultra-Rigid PiperazineVery LowModerateHighHighly Variable*
Semi-Rigid Polar 3-(2-hydroxyethoxy)pyrrolidine Low Good High Potent (<5 nM)

*Note: Ultra-rigid linkers often fail entirely (DC50 > 1000 nM) if the exit vector geometry does not perfectly match the specific POI-E3 interface.

Experimental Workflows & Protocols

A self-validating system is required to accurately benchmark linker performance. The following protocols detail the synthesis, biophysical validation, and cellular evaluation of PROTACs utilizing the pyrrolidine building block.

Workflow Synth 1. Linker Conjugation (Boc Deprotection & Coupling) SPR 2. Ternary Complex Kinetics (SPR / TR-FRET) Synth->SPR Cell 3. Cellular Degradation (HiBiT / Western Blot) SPR->Cell PK 4. ADME & PK Profiling (Permeability & Stability) Cell->PK

Sequential experimental workflow for benchmarking PROTAC linker performance.

Protocol 1: Linker Conjugation (Synthesis & Deprotection)

Objective: Incorporate the building block into a functional PROTAC scaffold. Rationale: The Boc group protects the pyrrolidine nitrogen during the functionalization of the primary alcohol. Once the POI ligand is attached, the Boc group is removed to expose the secondary amine for high-efficiency amide coupling to the E3 ligase ligand.

  • Warhead Attachment: React the primary alcohol of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate with a phenol-containing POI ligand using standard Mitsunobu conditions (DIAD, PPh3, THF, 0°C to RT, 12h).

  • Boc Deprotection: Treat the purified intermediate with 4M HCl in Dioxane (or 20% TFA in DCM) for 2 hours at room temperature. Concentrate under vacuum to yield the amine hydrochloride salt.

  • E3 Ligand Coupling: Dissolve the deprotected intermediate and a carboxylic acid-functionalized E3 ligand (e.g., VHL ligand) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 4 hours.

  • Purification: Purify via preparative HPLC to isolate the final PROTAC.

Protocol 2: Ternary Complex Kinetics (Surface Plasmon Resonance - SPR)

Objective: Quantify the cooperativity (α) and entropic advantage of the pyrrolidine linker. Rationale: SPR allows real-time monitoring of association ( kon​ ) and dissociation ( koff​ ) rates. By immobilizing the E3 ligase and flowing the POI pre-incubated with the PROTAC, we isolate the kinetics of ternary complex formation to prove the thermodynamic advantage of the semi-rigid linker.

  • Immobilization: Immobilize recombinant E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.

  • Analyte Preparation: Prepare serial dilutions of the POI (e.g., 1 nM to 500 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) containing a saturating concentration (1 μM) of the PROTAC.

  • Measurement: Inject the POI-PROTAC mixture over the chip at a flow rate of 30 μL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Analysis: Fit the sensorgrams to a 1:1 binding model. Compare the ternary Kd​ to the binary Kd​ (PROTAC to E3 alone) to calculate the cooperativity factor (α).

Protocol 3: Cellular Degradation (HiBiT Lytic Assay)

Objective: Determine the DC50​ and Dmax​ of the synthesized PROTACs. Rationale: Endogenous tagging of the POI with a HiBiT peptide allows for highly sensitive, luminescent quantification of protein levels, avoiding the stoichiometric artifacts common in overexpression models.

  • Cell Seeding: Seed CRISPR-edited HiBiT-POI cells (e.g., HEK293) in a 384-well white opaque plate at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the PROTAC (starting at 1 μM). Include DMSO controls. Incubate for 24 hours.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Shake for 10 minutes at RT.

  • Readout: Measure luminescence using a microplate reader. Normalize data to DMSO controls and fit to a four-parameter dose-response curve to extract DC50​ and Dmax​ .

Conclusion

The incorporation of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate into TPD libraries offers a sophisticated solution to the linker design challenge. By balancing the conformational restriction of a pyrrolidine core with the localized flexibility and polarity of a hydroxyethoxy arm, drug developers can overcome the entropic penalties of PEG linkers and the steric liabilities of ultra-rigid systems. This strategic structural choice ultimately drives higher target degradation potency and superior pharmacokinetic profiles.

References

  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions Source: bioRxiv URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL:[Link]

  • Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation Source: ACS Publications URL:[Link]

Comparative

A Comparative Guide to the Reactivity of Primary vs. Secondary Alcohols in tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify one functional group in the presence of others is a cornerstone of efficient and effective synthesis. The mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify one functional group in the presence of others is a cornerstone of efficient and effective synthesis. The molecule tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate presents a classic synthetic challenge: a diol with both a primary and a secondary alcohol. This guide provides an in-depth technical comparison of the reactivity of these two hydroxyl groups, supported by established chemical principles and illustrative experimental data, to empower chemists in designing highly selective transformations.

The inherent differences in the steric and electronic environments of primary and secondary alcohols allow for a high degree of chemoselectivity in their reactions.[1][2] Generally, the primary alcohol, being less sterically hindered, is more accessible to incoming reagents and thus more reactive in many common transformations.[3] However, the choice of reagents and reaction conditions can be finely tuned to favor reaction at either site, or in some cases, even invert the expected reactivity.

Understanding the Structural Landscape

The key to unlocking selective reactivity lies in a thorough understanding of the substrate's structure. In tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, the primary alcohol is located at the terminus of the flexible ethoxy side chain, while the secondary alcohol is directly attached to the pyrrolidine ring. This arrangement has significant implications for the accessibility of each hydroxyl group. The secondary alcohol is in a more sterically congested environment due to its proximity to the pyrrolidine ring and the bulky tert-butoxycarbonyl (Boc) protecting group.[4][5][6]

Comparative Reactivity in Key Transformations

We will now explore the differential reactivity of the primary and secondary alcohols in this molecule through the lens of three common and crucial synthetic operations: oxidation, acylation/esterification, and protection via silylation.

Selective Oxidation: Favoring the Formation of Aldehydes or Ketones

The oxidation of alcohols is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions can allow for the selective oxidation of the primary alcohol to an aldehyde or the secondary alcohol to a ketone.

Principles of Selectivity:

The selective oxidation of a primary alcohol in the presence of a secondary alcohol is often achievable due to the lower steric hindrance around the primary hydroxyl group.[7] Many modern oxidation systems are designed to be highly sensitive to the steric environment of the alcohol.

Experimental Protocol: Selective Oxidation of the Primary Alcohol

A widely used method for the selective oxidation of primary alcohols is the Stahl oxidation, which employs a copper catalyst and a nitroxyl radical under aerobic conditions.[8] This system is known for its high chemoselectivity for primary over secondary alcohols.

Illustrative Experimental Data:

The following table presents representative data for the selective oxidation of a primary alcohol in a model diol system, highlighting the high selectivity achievable with the Stahl oxidation protocol.

Oxidizing SystemSubstrateProduct(s)Selectivity (Primary:Secondary)Yield (%)Reference
Cu(I)/TEMPO/NMI, Air1-phenyl-1,2-ethanediol2-hydroxy-2-phenylethanal>95:5~90[8]

Diagram of the Stahl Oxidation Catalytic Cycle:

Stahl_Oxidation cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu(II)-OH Cu(II)-OH Cu(I)->Cu(II)-OH O2 TEMPO+ = Oxoammonium Ion Cu(I)->TEMPO+ = TEMPO Cu(II)-OH->Cu(I) RCH2OH RCH2OH Primary Alcohol RCHO Aldehyde TEMPO-H Hydroxylamine TEMPO+ =->TEMPO-H RCH2OH TEMPO TEMPO TEMPO-H->TEMPO Cu(II)-OH Acylation_Mechanism cluster_1 Acylation of a Primary Alcohol RCH2OH Primary Alcohol Intermediate Tetrahedral Intermediate RCH2OH->Intermediate Nucleophilic Attack Acyl-X Acylating Agent (e.g., Ac₂O) Acyl-X->Intermediate Base Sterically Hindered Base Base->RCH2OH Deprotonation (optional) Ester Ester Product Intermediate->Ester Elimination of Leaving Group

Caption: General mechanism for the acylation of a primary alcohol.

Selective Protection with Silyl Ethers: A Powerful Tool for Orthogonal Synthesis

Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. The steric bulk of the silylating agent is a key determinant of its reactivity and selectivity.

Principles of Selectivity:

The selective silylation of a primary alcohol over a secondary alcohol can be readily achieved by using a bulky silylating agent such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl). [9][10]The large steric demand of these reagents makes them highly sensitive to the steric environment of the hydroxyl group, leading to a strong preference for the less hindered primary alcohol. [11] Experimental Protocol: Selective Silylation of the Primary Alcohol

A standard protocol for the selective silylation of a primary alcohol involves the use of TBSCl in the presence of a base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Illustrative Experimental Data:

The following table presents typical results for the selective silylation of a primary alcohol in a diol.

Silylating AgentBaseSubstrateProductSelectivity (Primary:Secondary)Yield (%)Reference
TBSClImidazole1,2-Hexanediol1-(tert-Butyldimethylsilyloxy)hexan-2-ol>98:2~95[9]

Diagram of the Silylation Workflow:

Silylation_Workflow cluster_2 Selective Silylation of a Primary Alcohol Diol Diol Substrate Protected_Diol Mono-silylated Product Diol->Protected_Diol Selective Silylation TBSCl TBSCl, Imidazole, DCM Further_Reaction Reaction at Secondary Alcohol Protected_Diol->Further_Reaction Deprotection Deprotection (e.g., TBAF) Further_Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A typical synthetic workflow involving selective silylation.

Conclusion

The differential reactivity of the primary and secondary alcohols in tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate offers a wealth of opportunities for selective chemical transformations. By carefully selecting reagents and reaction conditions, chemists can achieve high levels of chemoselectivity in oxidation, acylation, and protection reactions. A thorough understanding of the principles of steric hindrance and electronic effects is paramount to designing successful and efficient synthetic routes for complex molecules bearing this versatile structural motif. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling them to navigate the challenges of selective synthesis with greater confidence and precision.

References

  • BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. BenchChem.
  • Ye, S., et al. (2018).
  • Ismalaj, E., et al. (2014). Chemoselectivity and the curious reactivity preferences of functional groups.
  • Rakers, L., et al. (2015). Leaving Group Effects on the Selectivity of the Silylation of Alcohols. The Journal of Organic Chemistry.
  • Schmid, M. A., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols. Chemistry – A European Journal.
  • Ahmad, S. Z., et al. (2025).
  • Schmid, M. A., et al. (2021). Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols.
  • Myers, A. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Grokipedia. (2026). Chemoselectivity. Grokipedia.
  • Sigman, M. S., et al. (2010). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University.
  • Kumar, R., et al. (2024).
  • Ahmad, S. Z., et al. (2025).
  • Riego, J. M., et al. (1976). Selective oxidation of diols by H2O2/TS-1 system and by DMDO. Tetrahedron Letters.
  • Stahl, S. S. (n.d.).
  • Bartoszewicz, A., et al. (2008).
  • Romero, E., et al. (2019). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase. ChemBioChem.
  • Egri, G., et al. (1996).
  • Woodward, R. B. (2024). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups. YouTube.
  • Ismalaj, E., et al. (2014). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups.
  • Harrer, S., et al. (2019). Isothiourea-Catalysed Sequential Kinetic Resolution of Acyclic (±)-1,2-Diols. Synlett.
  • Morris, D. J., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters.
  • Agami, C., et al. (2002).
  • Moreno-Esparza, R., et al. (1998). Effect of steric hindrance and π electrons on alcohol self-association. Journal of the Chemical Society, Faraday Transactions.
  • de la Torre, M. C., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation: The Role of 1-Boc-3-Hydroxypyrrolidine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
  • CymitQuimica. (n.d.). CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected. CymitQuimica.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Hazard Assessment: A Precautionary Approach Given the chemical structure of Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, which incorporates a pyrrolidine ring, a carbamate group, and a hydroxyethoxy side chai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Precautionary Approach

Given the chemical structure of Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, which incorporates a pyrrolidine ring, a carbamate group, and a hydroxyethoxy side chain, we must anticipate potential hazards based on these functional groups. Structurally related compounds are known to cause skin and eye irritation.[1][2] Some carbamates are also under scrutiny as potential carcinogens.[3] Therefore, a cautious approach is paramount.

Anticipated Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Unknown Long-term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[6][7]To protect against splashes and airborne particles that could cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8]To prevent skin contact and potential irritation.[1][2] Gloves should be inspected before use and disposed of properly.
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling outside of a fume hood or if dust is generated.[3][8]To prevent inhalation of potentially irritating aerosols or fine dust.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identifies Hazards Don PPE Don PPE Select PPE->Don PPE Ensures Protection Handle Chemical Handle Chemical Don PPE->Handle Chemical Safe Operation Doff PPE Doff PPE Handle Chemical->Doff PPE Completion of Work Decontaminate & Dispose Decontaminate & Dispose Doff PPE->Decontaminate & Dispose Prevents Contamination

Caption: PPE workflow from risk assessment to disposal.

Operational Plan: Safe Handling from Receipt to Use

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • Keep the container tightly closed when not in use.[6][9]

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Handling the Compound: Avoid contact with skin, eyes, and clothing.[1][2] Minimize the generation of dust and aerosols.[4] Do not inhale the substance.[10]

  • After Handling: Wash hands and face thoroughly with soap and water after handling.[1][2] Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in the work area.[9][11]

Handling_Protocol

Sources

© Copyright 2026 BenchChem. All Rights Reserved.